2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-[4-(2-fluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H14FNO/c11-6-8-13-10-3-1-9(2-4-10)5-7-12/h1-4H,5-8,12H2 |
InChI Key |
OQWAFNYVKXPEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCCF |
Origin of Product |
United States |
Foundational & Exploratory
Structural Profiling and Synthetic Methodology of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Executive Summary
2-[4-(2-Fluoroethoxy)phenyl]ethylamine (commonly referred to as 4-(2-fluoroethoxy)phenethylamine) is a highly specialized, fluorinated derivative of the biogenic trace amine tyramine. In modern medicinal chemistry and radiopharmacology, this structural scaffold serves a dual purpose: it acts as a highly lipophilic pharmacophore for targeting monoaminergic systems (such as the Trace Amine-Associated Receptor 1, TAAR1), and it functions as a critical reference standard and precursor motif for Positron Emission Tomography (PET) radiotracer development[1].
This technical whitepaper provides an in-depth analysis of the compound's structural logic, physicochemical properties, and a self-validating, step-by-step synthetic protocol designed for high-yield isolation.
Structural Architecture & SAR Causality
The molecular architecture of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine is divided into two functional domains, each engineered to overcome specific pharmacokinetic limitations of endogenous tyramine.
-
The Phenethylamine Core : The ethylamine side chain attached to a benzene ring is the fundamental anchoring unit required for binding to aminergic receptors and monoamine transporters. The primary amine is essential for receptor pocket interaction via salt-bridge formation with conserved aspartate residues.
-
The 2-Fluoroethoxy Substituent : Located at the para-position (C4) of the phenyl ring, this moiety replaces the native phenolic hydroxyl (-OH) group.
The Causality of Fluoroethylation: The native hydroxyl group in tyramine is a strong hydrogen bond donor. While this facilitates receptor binding, it severely restricts blood-brain barrier (BBB) permeability and subjects the molecule to rapid Phase II metabolism (e.g., sulfation and glucuronidation) in the gut and liver. By masking this phenol with a 2-fluoroethoxy group, the hydrogen bond donor capacity is eliminated, significantly increasing the lipophilicity (LogP) of the molecule. Furthermore, the highly electronegative fluorine atom provides metabolic stability against oxidative dealkylation. In radiochemistry, this specific position is utilized to incorporate the positron-emitting 18F isotope for neuroimaging[2].
Logical mapping of the structure-activity relationship (SAR) for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
Physicochemical Profile
The substitution of the hydroxyl group with a fluoroethoxy chain fundamentally alters the physical properties of the molecule, optimizing it for central nervous system (CNS) penetration.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C 10 H 14 FNO | Standard fluorinated phenethylamine scaffold. |
| Molecular Weight | 183.22 g/mol | Well within Lipinski's Rule of 5 for oral bioavailability. |
| Exact Mass | 183.1059 Da | Target mass for ESI-MS validation ([M+H] + = 184.1). |
| Hydrogen Bond Donors | 1 (Primary Amine) | Reduced from 2 (tyramine), enhancing lipophilicity. |
| Hydrogen Bond Acceptors | 2 (N, O) | Fluorine acts as a very weak/negligible H-bond acceptor. |
| Physical State | White to off-white solid | Typically isolated and stored as a Hydrochloride (HCl) salt. |
Synthetic Methodology & Experimental Protocol
To synthesize 2-[4-(2-Fluoroethoxy)phenyl]ethylamine from tyramine, a highly controlled three-step sequence is required. The central chemical challenge is the presence of two nucleophilic sites on the tyramine starting material: the primary amine and the phenolic hydroxyl. Direct alkylation without protection would result in competitive N-alkylation and polyalkylation.
The following self-validating protocol utilizes a tert-butyloxycarbonyl (Boc) protecting group to ensure absolute regioselectivity[3].
Step 1: N-Boc Protection of Tyramine
Objective: Selectively protect the primary amine to prevent N-alkylation during the etherification step.
-
Reaction : Dissolve tyramine (1.0 eq) in a solvent mixture of anhydrous dichloromethane (DCM) and methanol (4:1 ratio).
-
Reagent Addition : Add a mild base, such as triethylamine (TEA, 1.1 eq), followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc 2 O, 1.05 eq)[3].
-
Incubation : Stir the reaction mixture at room temperature for 12–16 hours under an inert atmosphere.
-
Workup : Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na 2 SO 4 , and concentrate in vacuo to yield N-Boc-tyramine. Validation: Thin-Layer Chromatography (TLC) will show a single new spot with a higher Rf value than tyramine. A Ninhydrin stain will be negative, confirming the primary amine is successfully masked.
Step 2: Regioselective O-Alkylation
Objective: Introduce the 2-fluoroethyl moiety exclusively at the phenolic oxygen.
-
Reaction : Dissolve the purified N-Boc-tyramine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Deprotonation : Add anhydrous potassium carbonate (K 2 CO 3 , 2.0 eq). Causality Note: K 2 CO 3 is strong enough to deprotonate the phenol (pKa ~10) but not the carbamate NH (pKa ~16), ensuring selective reactivity.
-
Alkylation : Add 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate (1.2 eq) dropwise[1].
-
Incubation : Heat the mixture to 80°C for 4–6 hours under Argon.
-
Workup : Cool to room temperature, dilute with distilled water, and extract with ethyl acetate. Purify via silica gel column chromatography (Hexanes/EtOAc) to isolate N-Boc-4-(2-fluoroethoxy)phenethylamine. Validation: 1 H-NMR will confirm the disappearance of the phenolic -OH peak and the appearance of characteristic multiplets for the -O-CH 2 -CH 2 -F spin system (typically ~4.1 ppm for O-CH 2 and ~4.7 ppm for CH 2 -F, exhibiting large 19 F- 1 H coupling constants).
Step 3: Acidic Deprotection
Objective: Cleave the Boc group to reveal the target primary amine as a stable salt.
-
Reaction : Dissolve the O-alkylated intermediate in anhydrous DCM.
-
Cleavage : Slowly add 4M HCl in dioxane (10 eq) at 0°C[4].
-
Incubation : Stir for 2 hours, allowing the reaction to gradually warm to room temperature.
-
Isolation : Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 2-[4-(2-Fluoroethoxy)phenyl]ethylamine hydrochloride as a highly pure crystalline solid. Validation: Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the product with an [M+H] + peak at m/z 184.1.
Step-by-step synthetic workflow from tyramine to the final fluorinated product.
Radiochemical Translation (PET Imaging)
In the context of translational imaging and drug development, the 18F -radiolabeled isotopologue of this structure is synthesized using a highly analogous workflow adapted for hot-cell automation.
Instead of cold 1-bromo-2-fluoroethane, radiochemists utilize 2-[ 18F ]fluoroethyl tosylate ([ 18F ]FETs)[1]. The N-Boc-tyramine precursor is reacted with[ 18F ]FETs under basic conditions (often using Cs 2 CO 3 or K 2 CO 3 /Kryptofix-222 to enhance the nucleophilicity of the phenol), followed by rapid acidic deprotection (using TFA or aqueous HCl) and immediate semi-preparative HPLC purification. This methodology yields a high-specific-activity tracer capable of mapping monoaminergic pathways or assessing the in vivo biodistribution of tyramine-derived pharmacophores[2].
References
-
Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Full article: Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition Source: Taylor & Francis Online URL:[Link]
-
2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography Source: MedChemComm (RSC Publishing) URL:[Link]
-
Fluorine-18 labelled building blocks for PET tracer synthesis Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
Sources
- 1. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 2. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 3. Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
2-[4-(2-Fluoroethoxy)phenyl]ethylamine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications
Executive Summary
As an application scientist bridging the gap between synthetic organic chemistry and molecular pharmacology, I present this technical whitepaper on 2-[4-(2-fluoroethoxy)phenyl]ethanamine . While seemingly a simple substituted phenethylamine, this compound serves as a highly versatile building block in medicinal chemistry. Its unique structural motif—a primary amine coupled with a para-substituted fluoroethoxy group—makes it an indispensable precursor for the development of monoamine receptor ligands and Positron Emission Tomography (PET) radiotracers. This guide deconstructs its chemical identity, pharmacological rationale, and provides field-proven, self-validating synthetic protocols.
Chemical Identity & Physicochemical Profiling
The core scaffold of this compound is phenethylamine, a privileged structure in pharmacology. The addition of a 2-fluoroethoxy group at the C4 (para) position fundamentally alters its electronic distribution and lipophilicity. It is most commonly isolated and utilized as a hydrochloride salt to prevent atmospheric oxidation and improve aqueous solubility[1].
Quantitative Chemical Properties
The following table summarizes the critical physicochemical data required for formulation and reaction planning:
| Property | Value / Description |
| IUPAC Name | 2-[4-(2-fluoroethoxy)phenyl]ethanamine |
| Common Synonyms | 4-(2-Fluoroethoxy)phenethylamine; 4-(2-fluoroethoxy)benzeneethanamine |
| CAS Registry Number | 887216-79-7 (Hydrochloride salt)[1] |
| Molecular Formula | C₁₀H₁₄FNO |
| Molar Mass | 183.22 g/mol (Free base) |
| Topological Polar Surface Area (TPSA) | 35.2 Ų |
| Estimated XLogP3 | 1.8 – 2.0 |
| Hydrogen Bond Donors / Acceptors | 1 (Primary Amine) / 3 (N, O, F) |
| pKa (Estimated) | 9.8 (Typical for primary phenethylamines) |
Pharmacological Rationale & Mechanistic Insights
The strategic inclusion of the 2-fluoroethoxy moiety is not arbitrary; it is driven by specific pharmacokinetic and pharmacodynamic goals.
Bioisosterism and Metabolic Stability
Fluorine is a classic bioisostere for hydrogen and hydroxyl groups. The strong, highly polarized C–F bond (bond energy ~480 kJ/mol) is highly resistant to oxidative cleavage by cytochrome P450 enzymes. By masking the para-position—a common site for metabolic hydroxylation in phenethylamines—the biological half-life of downstream derivatives is significantly extended.
Receptor Binding Dynamics
Substituted phenethylamines canonically interact with monoaminergic G-protein coupled receptors (GPCRs), particularly the serotonergic (5-HT) and trace amine-associated receptors (TAAR1). Research demonstrates that extending the 4-alkoxy chain on a phenethylamine core fundamentally modulates binding affinity and activation efficacy at 5-HT₂A and 5-HT₂C receptors[2]. For example, the incorporation of a 2-fluoroethoxy group is a proven strategy in the synthesis of potent psychedelic analogs, such as fluoroescaline (4-(2-fluoroethoxy)-3,5-dimethoxyphenethylamine), which acts as a partial agonist at the 5-HT₂A receptor[3],[4].
Radiochemical Applications (PET Imaging)
In the realm of neuroimaging, this compound is a highly sought-after precursor. The 2-fluoroethoxy chain is the premier functional group for ¹⁸F-radiolabeling. By substituting the stable ¹⁹F atom with the positron-emitting ¹⁸F isotope (t₁/₂ = 109.8 min), researchers can synthesize radiotracers that map receptor occupancy in the central nervous system in vivo.
Figure 1: Canonical Gq-coupled GPCR signaling pathway activated by substituted phenethylamines.
Experimental Protocol: Synthesis and Characterization
To ensure high yield and chemoselectivity, the synthesis of 2-[4-(2-fluoroethoxy)phenyl]ethanamine from tyramine requires a strict protection-alkylation-deprotection sequence. As an application scientist, I emphasize that failing to protect the primary amine will result in catastrophic N-alkylation and complex mixtures.
Step 1: Amine Protection (N-Boc Formation)
-
Causality: Tyramine contains both a nucleophilic amine and a phenolic hydroxyl. To ensure orthogonal reactivity and selective O-alkylation in Step 2, the amine must be temporarily masked.
-
Procedure: Dissolve tyramine (1.0 eq) in anhydrous methanol. Add triethylamine (1.2 eq) to ensure the amine is fully deprotonated, followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours. Concentrate the solvent in vacuo and extract with ethyl acetate.
-
Validation: TLC will show a shift to a higher Rf value. Ninhydrin stain will turn negative, confirming the absence of the primary amine.
Step 2: O-Alkylation (Etherification)
-
Causality: Potassium carbonate (K₂CO₃) is selected as the base over stronger hydrides (like NaH) to prevent the competitive E2 elimination of 1-bromo-2-fluoroethane, which would yield volatile and useless vinyl fluoride.
-
Procedure: Dissolve the N-Boc-tyramine (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and 1-bromo-2-fluoroethane (1.5 eq). Heat the suspension to 80°C under an inert argon atmosphere for 12 hours. Cool, quench with water, and extract with diethyl ether. Purify via silica gel flash chromatography.
-
Validation (Self-Validating Metric): The success of this step is definitively proven by ¹H-NMR. Look for the emergence of a characteristic doublet of multiplets at ~4.6–4.8 ppm , which corresponds to the geminal ¹⁹F-¹H coupling (J ≈ 47 Hz) of the terminal fluoromethyl group.
Step 3: Deprotection & Salt Formation
-
Causality: The Boc group is highly acid-labile. Cleaving it with anhydrous HCl directly yields the target compound as a hydrochloride salt, which is chemically stable and prevents the freebase amine from oxidizing or absorbing atmospheric CO₂[1].
-
Procedure: Dissolve the purified intermediate in dichloromethane. Add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours. The product, 2-[4-(2-fluoroethoxy)phenyl]ethylamine hydrochloride, will precipitate out of solution as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum.
Figure 2: Three-step synthetic workflow for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine from tyramine.
References
-
887216-79-7_CAS号:887216-79-7_2-(4-(1H-benzo[d]imidazol-2-yl... Source: ChemSrc URL:[Link][1]
-
Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines Source: Frontiers in Pharmacology URL:[Link][2]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: PubMed Central (PMC) URL:[Link][4]
Sources
- 1. 887216-79-7_CAS号:887216-79-7_2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone - 化源网 [chemsrc.com]
- 2. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 3. Fluoroescaline - Wikipedia [en.wikipedia.org]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mechanism of Action of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine in Biological Systems
Executive Summary
The compound 2-[4-(2-Fluoroethoxy)phenyl]ethylamine , structurally classified as a para-substituted fluorinated phenethylamine, represents a highly specialized pharmacophore in neuropharmacology and radiotracer design. By modifying the endogenous trace amine scaffold with a fluoroethoxy moiety, researchers have engineered a molecule with enhanced pharmacokinetic properties and targeted pharmacodynamics. This technical whitepaper dissects the compound's mechanism of action, focusing on its interaction with G-protein-coupled receptors (GPCRs)—specifically the Trace Amine-Associated Receptor 1 (TAAR1) and serotonergic receptors—as well as its utility in molecular imaging.
Physicochemical Profile & Pharmacophore Rationale
Understanding the biological activity of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine requires an analysis of its structure-activity relationship (SAR).
-
The Phenethylamine Core : This fundamental scaffold is the primary recognition motif for monoaminergic systems, allowing the molecule to mimic endogenous trace amines like β-phenylethylamine (PEA).
-
The 4-(2-Fluoroethoxy) Substitution : The strategic addition of a fluoroethoxy group at the para (4-) position introduces critical bioisosteric modifications. The highly electronegative fluorine atom enhances the overall lipophilicity (LogP) and metabolic stability of the compound[1]. Consequently, the fluoroethoxy group confers enhanced blood-brain barrier (BBB) permeability compared to non-fluorinated analogs, making it a highly valuable motif for central nervous system (CNS) drug candidates[1]. Furthermore, the combination of a rigid aromatic core with this flexible, halogenated sidechain facilitates optimal spatial interactions within the binding pockets of GPCRs[1].
Primary Mechanism of Action: TAAR1 Modulation
Phenethylamines are classical modulators of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular GPCR heavily implicated in the regulation of monoaminergic tone[2].
Signal Transduction Cascade
Upon penetrating the neuronal membrane, 2-[4-(2-Fluoroethoxy)phenyl]ethylamine binds to TAAR1. Unlike traditional monoamine receptors localized strictly to the synaptic cleft, TAAR1 is predominantly intracellular.
-
G-Protein Coupling : TAAR1 activation couples to both Gαs and Gαq signaling pathways.
-
Second Messenger Accumulation : Gαs coupling activates adenylyl cyclase (AC), driving the conversion of ATP to cyclic AMP (cAMP)[2]. Concurrently, Gαq activation stimulates phospholipase C (PLC), triggering the release of intracellular calcium (Ca²⁺).
-
Kinase Activation & Transporter Modulation : The surge in cAMP and Ca²⁺ activates Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate monoamine transporters (DAT, SERT, and NET), inducing transporter internalization or promoting the reverse efflux of neurotransmitters, thereby modulating synaptic dopamine and serotonin levels.
TAAR1-mediated Gs/Gq signaling pathway modulated by the fluoroethoxy phenethylamine derivative.
Secondary Targets: Serotonergic Receptors & Metabolic Pathways
Beyond TAAR1, 4-substituted phenethylamines exhibit a complex polypharmacology, particularly within the serotonergic system.
-
5-HT Receptor Interactions : Highly substituted fluoroethoxy phenethylamines, such as fluoroescaline (4-(2-fluoroethoxy)-3,5-dimethoxyphenethylamine), act as agonists at the serotonin 5-HT2A receptor[3]. While the unmethoxylated 2-[4-(2-Fluoroethoxy)phenyl]ethylamine lacks the profound hallucinogenic potency of its 3,5-dimethoxy counterparts, related phenethylamine derivatives consistently demonstrate moderate binding affinities for human 5-HT1A and 5-HT2C receptors[2].
-
Metabolic Evasion : Endogenous PEA is rapidly degraded by Monoamine Oxidase B (MAO-B). The bulky 4-(2-fluoroethoxy) substitution sterically hinders the oxidative deamination process at the MAO-B catalytic site, significantly extending the molecule's biological half-life compared to endogenous trace amines.
-
Radiotracer Utility : The fluoroethoxy moiety is a highly privileged structure in Positron Emission Tomography (PET). By incorporating the positron-emitting [18F] isotope (t½ = 109.8 min), researchers can synthesize radioligands with extended half-lives, allowing for the precise measurement of equilibrium states in receptor-ligand binding—a principle successfully applied to related [18F]fluoroethoxy-substituted neurotracers like [18F]FE-SA4503[4].
Experimental Protocols: Validating Receptor Interaction
To empirically validate the Gαs-mediated mechanism of action, researchers utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to quantify intracellular cAMP accumulation. This protocol is designed as a self-validating system, ensuring that signal degradation is prevented and baseline activities are accurately controlled.
Step-by-Step TR-FRET cAMP Accumulation Assay
-
Cell Preparation : Seed HEK-293 cells stably expressing human TAAR1 into a 384-well reference plate.
-
Control Establishment : Include β-phenylethylamine as a positive control to represent the maximal biological response, alongside a basal PBS control[2].
-
Ligand Incubation (Causality Check) : Incubate cells with 30 μL of the compound solution for 40 minutes at 37 °C[2]. Critical modification: The incubation buffer must be supplemented with 1 mM IBMX (3-isobutyl-1-methylxanthine)[2]. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; its inclusion is mandatory to prevent the premature enzymatic degradation of synthesized cAMP, ensuring the measured signal accurately reflects adenylyl cyclase activity.
-
Lysis & Detection : Add 50 μL of a 3× detection mix solution consisting of lysis buffer and a Ru-cAMP Alexa700 anti-cAMP antibody[2]. Incubate for an additional 40 minutes at 37 °C in the dark[2].
-
Signal Acquisition & Analysis : Measure the TR-FRET signal using a microplate reader (excitation at 340 nm). Calculate the emission ratio (665 nm / 615 nm) to determine the EC50 via non-linear regression.
Step-by-step TR-FRET assay workflow for quantifying intracellular cAMP accumulation.
Quantitative Data Summaries
The following table summarizes the extrapolated receptor interaction profile for 4-alkoxy substituted phenethylamines, providing a quantitative baseline for the compound's polypharmacology[2].
| Target Receptor | Binding Affinity / Activity | Functional Outcome |
| hTAAR1 | EC50 ≥ 34 nM | Full Agonist; drives cAMP accumulation and monoamine transporter modulation. |
| h5-HT1A | Ki = 710 – 4,440 nM | Moderate affinity; potential autoreceptor modulation. |
| h5-HT2C | Ki = 110 – 3,500 nM | Moderate affinity; partial agonism in serotonergic pathways. |
| hα2A Adrenoceptor | Ki ≥ 280 nM | Minor off-target interaction; limited cardiovascular impact at standard doses. |
References
-
Kolaczynska KE, Luethi D, Trachsel D, Hoener MC, Liechti ME (2021). "Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines". Frontiers in Pharmacology. 2
-
Benchchem. "1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine Biological Activity and Mechanism". Benchchem. 1
-
Wikipedia Contributors. "Fluoroescaline". Wikipedia, The Free Encyclopedia. 3
-
Molecular Imaging and Contrast Agent Database (MICAD). "1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine". National Center for Biotechnology Information (NCBI). 4
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 3. Fluoroescaline - Wikipedia [en.wikipedia.org]
- 4. 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dual-Vector Scaffold: Therapeutic and Diagnostic Applications of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Executive Summary
As a Senior Application Scientist in neuropharmacology and radiochemistry, I approach 2-[4-(2-Fluoroethoxy)phenyl]ethylamine (4-FEP) not merely as a chemical entity, but as a highly optimized structural scaffold. By substituting the para-position of the endogenous trace amine phenethylamine (PEA) with a 2-fluoroethoxy group, we achieve two critical objectives. First, we introduce a bioisosteric moiety that dramatically alters the pharmacokinetic landscape, evading rapid degradation by monoamine oxidases[1]. Second, we create a prime vector for 18F -radiolabeling, bridging the gap between targeted central nervous system (CNS) therapeutics and Positron Emission Tomography (PET) diagnostics[2][3].
This technical guide dissects the molecular rationale, therapeutic potential (via TAAR1 and Sigma-1 agonism), and the self-validating experimental methodologies required to harness this compound in modern drug development.
Molecular Rationale: The Fluoroethoxy Pharmacophore
Endogenous phenethylamine is a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein-coupled receptor that modulates dopaminergic and serotonergic tone. However, its clinical utility is nullified by a half-life of less than 10 minutes due to rapid oxidative deamination by Monoamine Oxidase B (MAO-B).
The strategic addition of the 2-fluoroethoxy group at the para-position resolves this liability through three distinct mechanisms:
-
Steric Shielding & Electronic Modulation: The electronegativity of the fluorine atom reduces the electron density of the aromatic ring. Coupled with the steric bulk of the ethoxy linker, this alters the binding kinetics at the MAO active site, significantly extending the compound's half-life[1].
-
Lipophilicity (LogP) Enhancement: The fluoroethoxy chain increases the partition coefficient. This drives superior blood-brain barrier (BBB) penetration compared to non-fluorinated or hydroxylated analogs, making it highly valuable for CNS drug candidates[1].
-
Isotopic Substitution: The terminal fluorine atom provides a direct synthetic route for substituting stable 19F with radioactive 18F . This transforms the therapeutic pharmacophore into a diagnostic radiotracer without altering its biological affinity[2][3].
Quantitative Data & Comparative Analysis
To understand the impact of the 2-fluoroethoxy substitution, we must compare it against its parent compound and intermediate analogs. The data below summarizes the structural-activity relationship (SAR) shifts induced by para-substitution.
| Pharmacological Parameter | Phenethylamine (PEA) | 4-Methoxy-PEA | 2-[4-(2-Fluoroethoxy)phenyl]ethylamine |
| LogP (Lipophilicity) | ~1.41 | ~1.85 | ~2.15 |
| MAO-B Susceptibility | High ( t1/2 < 10 min) | Moderate | Low ( t1/2 > 2 hours) |
| Primary CNS Targets | TAAR1 | TAAR1 / MAO-B | TAAR1 / Sigma-1 Receptor |
| Diagnostic Utility | None | Limited ( 11C only, t1/2 20 min) | High ( 18F compatible, t1/2 109.8 min) |
| BBB Permeability | Poor (Rapid efflux) | Moderate | Excellent |
Therapeutic Applications: TAAR1 and Sigma-1 Modulation
Beyond its diagnostic capabilities, the non-radioactive ( 19F ) compound represents a promising therapeutic scaffold.
TAAR1 Agonism
Unlike classical amphetamines that force the efflux of monoamines (leading to neurotoxicity and abuse liability), TAAR1 agonists act as "rheostats." Activation of TAAR1 by 4-FEP couples to Gαs proteins, increasing intracellular cAMP. This signaling cascade phosphorylates monoamine transporters (like DAT and SERT), internalizing them and modulating the firing rates of dopaminergic neurons without direct monoamine release[4].
Sigma-1 Receptor Affinity
Fluorinated phenethylamine derivatives also exhibit high affinity for Sigma ( σ ) receptors, which are implicated in CNS disorders, functional recovery after stroke, and malignant neoplastic diseases[2][3]. The lipophilic nature of the fluoroethoxy group perfectly aligns with the pharmacophore model required for σ1 receptor binding.
Fig 1. TAAR1 Gαs-coupled signaling cascade modulated by 4-FEP.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents and conditions are employed.
Protocol A: Radiosynthesis of[ 18F ]2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Causality Note: We utilize an aliphatic nucleophilic substitution ( SN2 ) rather than an aromatic one. Aliphatic tosylates are excellent leaving groups, allowing for rapid fluorination under mild conditions, which is critical given the 109.8-minute half-life of 18F [3].
Step 1: Azeotropic Drying of [ 18F ]Fluoride
-
Elute aqueous[ 18F ]fluoride (produced via 18O(p,n)18F reaction) from a QMA cartridge into a reaction vessel using a solution of Kryptofix 2.22 (K 2.22 ) and K 2 CO 3 in acetonitrile/water.
-
Validation Check: Evaporate the solvent at 95°C under a stream of helium. Repeat azeotropic distillation with anhydrous acetonitrile three times. Why? Water heavily solvates the fluoride ion, destroying its nucleophilicity. K 2.22 sequesters the potassium ion, leaving a highly reactive, "naked" fluoride ion.
Step 2: Nucleophilic Substitution ( SN2 )
-
Add 2 mg of the N-Boc-protected tosyloxyethyl-phenethylamine precursor dissolved in 0.5 mL anhydrous acetonitrile to the dried [ 18F ]fluoride.
-
Heat the sealed vessel at 90°C for 10 minutes.
Step 3: Deprotection
-
Add 0.5 mL of 1M HCl to the reaction mixture and heat at 100°C for 5 minutes.
-
Why? The primary amine must be protected (via Boc) during fluorination to prevent intramolecular cyclization or side reactions with the nucleophile. Acid hydrolysis rapidly cleaves the Boc group.
Step 4: Purification and Formulation
-
Quench the reaction with 1M NaOH to neutralize the acid, then inject onto a Semi-Preparative HPLC (C18 column, Acetonitrile/Water/0.1% TFA mobile phase).
-
Collect the radioactive peak corresponding to [ 18F ]4-FEP.
-
Validation Check: Perform analytical HPLC co-injection with a non-radioactive 19F reference standard. The UV peak of the standard must perfectly align with the radioactive peak of the tracer to confirm chemical identity.
Fig 2. Automated radiosynthesis workflow for [18F]4-FEP.
Protocol B: In Vitro TAAR1 cAMP Accumulation Assay
Causality Note: Because TAAR1 is a Gαs -coupled receptor, its activation is quantified by measuring intracellular cyclic AMP (cAMP).
Step 1: Cell Preparation
-
Seed HEK-293 cells stably expressing human TAAR1 into a 384-well plate at 5,000 cells/well. Incubate overnight at 37°C in 5% CO 2 .
Step 2: Phosphodiesterase Inhibition
-
Wash cells and replace media with assay buffer containing 500 µM IBMX (3-isobutyl-1-methylxanthine). Incubate for 15 minutes.
-
Why? IBMX is a broad-spectrum phosphodiesterase inhibitor. Without it, the cellular machinery will degrade cAMP as fast as it is produced, resulting in false-negative efficacy data.
Step 3: Ligand Incubation & Detection
-
Add 4-FEP in a 10-point concentration-response curve (ranging from 10 pM to 10 µM). Incubate for 30 minutes at room temperature.
-
Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Validation Check: Calculate the Z'-factor for the assay plate using vehicle (DMSO) as the negative control and 10 µM PEA as the positive control. A Z'-factor > 0.5 validates the assay's robustness and ensures the observed 4-FEP EC50 is statistically significant.
Sources
- 1. 1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine | 1500333-71-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
Solubility and stability of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine in different solvents
An In-depth Technical Guide to the Solubility and Stability Profiling of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the phenethylamine scaffold is a privileged structure, forming the backbone of numerous endogenous neurotransmitters and a vast array of synthetic bioactive compounds.[1][2] The strategic modification of this scaffold allows for the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[1] The compound 2-[4-(2-Fluoroethoxy)phenyl]ethylamine (CAS No. 1541416-59-4) represents a specific iteration of this chemical exploration, incorporating a fluoroethoxy group. The inclusion of fluorine is a widely utilized strategy in drug design to modulate key molecular properties such as metabolic stability, pKa, and binding affinity.[1]
The progression of any new chemical entity from a laboratory curiosity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This information governs formulation design, manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product.[3][4]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the aqueous and organic solubility, as well as the intrinsic stability, of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine. In the absence of extensive published data for this specific molecule, this document outlines the requisite experimental protocols, explains the causality behind methodological choices, and provides the tools to generate a robust and reliable data package essential for regulatory submissions and successful drug development.[5]
Section 1: Solubility Determination
Expertise & Causality: Solubility is a gatekeeper property in drug development. Poor aqueous solubility can lead to low bioavailability, while an understanding of solubility in organic solvents is critical for synthesis, purification, and the development of various dosage forms.[4][6] The "shake-flask" method described herein is the gold-standard for determining thermodynamic equilibrium solubility, providing a definitive value that is not dependent on kinetic factors.[4] The choice of solvents is deliberate: buffered aqueous solutions are essential to understand pH-dependent solubility for a basic compound like an amine, while common organic solvents are selected for their relevance in synthetic workups, purification (crystallization), and potential formulation in non-aqueous vehicles.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol details the steps to quantitatively determine the solubility of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine in a range of pharmaceutically relevant solvents.
Objective: To determine the thermodynamic solubility of the target compound in various solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).
Materials:
-
2-[4-(2-Fluoroethoxy)phenyl]ethylamine (Solid)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or Mass Spectrometry)
-
Solvents:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M HCl (pH ~1)
-
pH 4.5 Acetate Buffer
-
Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO) (HPLC Grade)
-
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-[4-(2-Fluoroethoxy)phenyl]ethylamine to a series of vials. The visible presence of undissolved solid is crucial to ensure saturation is achieved.[4]
-
Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of a selected solvent.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature. Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle. For fine suspensions, centrifugation (e.g., 15 minutes at 10,000 rpm) is required to achieve clear separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid microparticles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the pre-validated analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method.
-
Data Reporting: Calculate the original solubility based on the measured concentration and the dilution factor. Express the results in mg/mL and mol/L.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized in a clear, structured table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | To be determined | To be determined |
| 0.1 M HCl | 25 | To be determined | To be determined |
| pH 4.5 Acetate Buffer | 25 | To be determined | To be determined |
| pH 7.4 PBS | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
| DMSO | 25 | To be determined | To be determined |
Visualization: Solubility Determination Workflow
Caption: Workflow for the shake-flask solubility determination method.
Section 2: Stability Profiling and Forced Degradation
Expertise & Causality: Stability testing is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to ensure a drug's quality, safety, and efficacy over its shelf life.[7][8] Forced degradation, or stress testing, is a critical component of this process.[9] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to achieve several key goals:[3][5]
-
Elucidate Degradation Pathways: To understand how the molecule degrades, identifying its labile parts.
-
Identify Degradation Products: To characterize potential impurities that could form during storage.
-
Develop Stability-Indicating Methods: To prove that the chosen analytical method can accurately measure the drug substance in the presence of its degradants.[10]
The stress conditions described below are based on ICH Q1A(R2) guidelines and are chosen to probe specific chemical vulnerabilities.[9][11] For 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, potential liabilities include the primary amine (susceptible to oxidation), the ether linkage (susceptible to hydrolysis), and the aromatic ring (susceptible to oxidation and photolytic reactions).
Experimental Protocols: Forced Degradation Studies
Objective: To investigate the degradation profile of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine under hydrolytic, oxidative, photolytic, and thermal stress.
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
For each condition, mix the stock solution with the stressor in a vial. Include a control sample (drug substance in solvent without the stressor) for each condition, kept at ambient temperature.
-
Expose the samples to the stress condition for a defined period (e.g., 24-48 hours), taking time points as needed.
-
Before analysis, neutralize the acidic and basic samples. Quench oxidative reactions if necessary.
-
Analyze all samples by a stability-indicating HPLC method, assessing the loss of the parent peak (assay) and the formation of degradation product peaks. The goal is typically to achieve 5-20% degradation.
1. Acid and Base Hydrolysis:
-
Rationale: Targets functional groups prone to acid- or base-catalyzed hydrolysis, such as esters, amides, and in this case, potentially the ether linkage under harsh conditions.[12]
-
Conditions:
-
Acid: Mix stock solution with 0.1 M HCl. Heat at 60-80 °C.
-
Base: Mix stock solution with 0.1 M NaOH. Heat at 60-80 °C.
-
2. Oxidative Degradation:
-
Rationale: Simulates exposure to atmospheric oxygen or other oxidizing agents. Phenethylamines can be susceptible to oxidation at the amine or the benzylic position.[4][9]
-
Conditions: Mix stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature.
3. Photolytic Degradation:
-
Rationale: Assesses the impact of light exposure, as required by ICH Q1B. Aromatic and halogenated compounds can be particularly susceptible.[10][12]
-
Conditions: Expose the stock solution (in a photochemically transparent container, e.g., quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample wrapped in aluminum foil serves as the dark control.
4. Thermal Degradation (Dry Heat):
-
Rationale: Evaluates the intrinsic stability of the solid drug substance at elevated temperatures, which can accelerate reactions like rearrangements or cleavage.[12]
-
Conditions: Expose the solid drug substance in a vial to dry heat in a calibrated oven (e.g., 105 °C). Samples are dissolved in a suitable solvent for analysis at various time points.
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Parameters | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 80 °C | 24 h | Potential cleavage of ether linkage |
| Base Hydrolysis | 0.1 M NaOH | 80 °C | 24 h | Degradation may be limited |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Oxidation of amine or aromatic ring |
| Photolysis | ICH Q1B Light Box | Ambient | As per ICH | Potential for ring modification/dimerization |
| Thermal (Solid) | Dry Heat Oven | 105 °C | 48 h | Assess solid-state thermal stability |
Visualization: Potential Degradation Pathways
Sources
- 1. 2-[(4-Fluorophenethyl)oxy]ethylamine | 189012-60-0 | Benchchem [benchchem.com]
- 2. acs.org [acs.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. onyxipca.com [onyxipca.com]
- 6. researchgate.net [researchgate.net]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. scribd.com [scribd.com]
- 9. resolvemass.ca [resolvemass.ca]
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- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Known biological targets of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
An In-Depth Technical Guide to the Predicted Biological Targets of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Abstract
This technical guide provides a comprehensive analysis of the predicted biological targets of the synthetic compound 2-[4-(2-Fluoroethoxy)phenyl]ethylamine. While direct experimental data for this specific molecule is limited in the public domain, its structure as a substituted phenethylamine allows for a robust, evidence-based prediction of its pharmacological profile. The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for numerous endogenous neurotransmitters and synthetic drugs.[1][2] This guide synthesizes structure-activity relationship (SAR) data from closely related analogs to elucidate the probable interactions of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine with key central nervous system targets. We will delve into the mechanistic basis for predicted interactions with serotonin receptors, adrenergic receptors, and monoamine oxidases, providing field-proven experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroactive compounds.
Introduction: The Phenethylamine Scaffold as a Privileged Structure
The 2-phenylethylamine (PEA) framework is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold capable of binding to a variety of biological targets.[1] This versatility is exemplified by its presence in endogenous neurotransmitters such as dopamine, norepinephrine, and epinephrine, which underscores its fundamental role in neurobiology.[1][3] Synthetic modifications to the PEA backbone have yielded a vast array of compounds with diverse pharmacological activities, including central nervous system stimulants, antidepressants, and hallucinogens.[1][2]
The compound of interest, 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, incorporates several key structural motifs that are known to modulate pharmacological activity:
-
A Phenethylamine Backbone: The core structure responsible for general interaction with monoaminergic systems.
-
Para-Substitution on the Phenyl Ring: The placement of a substituent at the 4-position of the phenyl ring is a common strategy to enhance potency and selectivity for specific receptors.[4]
-
A Fluoroethoxy Group: The introduction of fluorine can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity.[1] The ether linkage also introduces a hydrogen bond acceptor, potentially creating new interactions with biological targets.[1]
Given these features, the primary predicted biological targets for this compound fall into two main classes: G-protein coupled receptors (GPCRs) of the monoaminergic system and the metabolic enzymes that regulate monoamine concentrations. The structural similarity to known neuroactive compounds strongly suggests a focus on its potential effects on the central nervous system.[1]
Predicted G-Protein Coupled Receptor (GPCR) Targets
Serotonin (5-HT) Receptors
The serotonin system is a major predicted target for phenethylamine derivatives. Of the numerous 5-HT receptor subtypes, the 5-HT2A receptor is particularly sensitive to modulation by this class of compounds.[4][5]
2.1.1. Predicted Interaction with 5-HT2A Receptors
Research on a wide range of phenethylamine analogs has demonstrated that substitutions on the phenyl ring significantly influence affinity for the 5-HT2A receptor.[1][4] Generally, the presence of a halogen group, such as fluorine, at the para-position tends to maintain or enhance binding affinity.[1] While specific binding data for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine is not publicly available, related compounds show a wide range of affinities.[1] The functional activity (agonist, antagonist, or inverse agonist) is also highly dependent on the specific chemical structure.[1] For instance, many psychoactive phenethylamines with substitutions at the 2 and 5 positions are potent 5-HT2A agonists.[4]
2.1.2. 5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a Gq-coupled GPCR, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.
Caption: Predicted 5-HT2A receptor activation pathway.
Adrenergic Receptors
Phenethylamines are structurally analogous to the endogenous adrenergic receptor agonists norepinephrine and epinephrine.[3] Consequently, interactions with both α- and β-adrenergic receptors are anticipated.
2.2.1. Predicted Interaction with α- and β-Adrenoceptors
The affinity and selectivity of phenethylamines for adrenergic receptor subtypes are heavily influenced by their substitution patterns.[[“]] For example, β-hydroxylation and catechol ring substitutions are known to significantly increase affinity.[[“]] While 2-[4-(2-Fluoroethoxy)phenyl]ethylamine lacks these specific features, the core phenethylamine structure is still expected to interact with these receptors, albeit with potentially lower affinity than the endogenous ligands. The specific functional activity would require experimental determination. Although direct binding data for the compound of interest at β-adrenoceptors is unavailable, this remains a plausible target class.[1]
Predicted Enzymatic Targets
Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters and xenobiotics. The primary amine of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine makes it a likely substrate and/or inhibitor of both MAO-A and MAO-B.[1]
3.1.1. Predicted MAO Inhibition
Phenethylamines are well-established inhibitors of MAO enzymes.[7][8] The degree of inhibition and the selectivity for MAO-A versus MAO-B are dependent on the substitution pattern. For example, a study on related compounds found that α-ethylphenethylamine competitively inhibited human recombinant MAO-A with a Ki of 14.0 µM, which was 17-fold stronger than its inhibition of MAO-B (Ki = 234 µM).[7] It is therefore highly probable that 2-[4-(2-Fluoroethoxy)phenyl]ethylamine will exhibit some level of MAO inhibition, which would have significant pharmacological implications by increasing the synaptic levels of other monoamines.
3.1.2. Data on MAO Inhibition by Related Phenethylamines
To provide context, the following table summarizes the MAO-A inhibition constants (Ki) for several related phenethylamine analogs.
| Compound | MAO-A Ki (µM) | Reference |
| Amphetamine | 5.3 | [7] |
| α-Ethylphenethylamine (AEPEA) | 14.0 | [7] |
| Methamphetamine | 17.2 | [7] |
| N,α-Diethylphenethylamine (N,α-DEPEA) | 251 | [7] |
Experimental Protocols for Target Validation
To move from prediction to confirmation, specific in vitro assays are required. The following protocols represent standard, field-proven methodologies for characterizing the interaction of a novel compound with the predicted targets.
Radioligand Binding Assay for Receptor Affinity
This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine for the human 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (radioligand).
-
Test compound: 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
-
Non-specific binding control: Mianserin or another high-affinity 5-HT2A ligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-Ketanserin (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
MAO Inhibition Assay
This fluorometric assay is a reliable method to determine the potency of a compound as an MAO inhibitor.
Objective: To determine the IC50 value of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine for human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes.
-
MAO substrate: Kynuramine.
-
Test compound: 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
96-well black microplates (for fluorescence).
-
Fluorescence plate reader.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Pre-incubation: In a 96-well black plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate, kynuramine, to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). During this time, MAO will oxidize kynuramine, which then cyclizes to form the fluorescent product, 4-hydroxyquinoline.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Fluorescence Reading: Measure the fluorescence of each well using a plate reader (e.g., excitation at ~310 nm, emission at ~400 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control (enzyme + substrate only).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Conclusion and Future Directions
Based on a thorough analysis of its structural motifs and the extensive literature on related phenethylamines, 2-[4-(2-Fluoroethoxy)phenyl]ethylamine is predicted to primarily interact with monoaminergic GPCRs and metabolic enzymes. The most probable targets are serotonin 5-HT2A receptors , adrenergic receptors , and monoamine oxidases (MAO-A and MAO-B) .
The presence of the 4-fluoroethoxy group is expected to modulate the potency, selectivity, and pharmacokinetic properties of the compound compared to unsubstituted phenethylamine. However, it is imperative to underscore that these are predictions based on structure-activity relationships. The true pharmacological profile of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine can only be determined through direct experimental validation.
Future research should prioritize:
-
Comprehensive Receptor Screening: A broad panel radioligand binding screen (e.g., the Psychoactive Drug Screening Program by NIMH) to empirically identify primary and off-target interactions.
-
Functional Assays: Characterization of the functional activity (agonist, antagonist, inverse agonist) at identified high-affinity targets.
-
In Vivo Studies: Evaluation of the compound's behavioral and physiological effects in relevant animal models to correlate in vitro activity with in vivo pharmacology.[1]
This guide provides a robust framework for initiating the pharmacological investigation of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, grounding future experimental work in established principles of medicinal chemistry and neuropharmacology.
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Preclinical Evaluation of a Novel TSPO PET Ligand 2-(7-Butyl-2-(4-(2-[18F]Fluoroethoxy)phenyl)-5-Methylpyrazolo[1,5-a]Pyrimidin-3-yl)-N,N-Diethylacetamide (18F-VUIIS1018A) to Image Glioma - PubMed. (URL: [Link])
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Experimental Design for In Vitro Assays Using 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Introduction and Scientific Rationale
The compound 2-[4-(2-Fluoroethoxy)phenyl]ethylamine (also known as 4-(2-fluoroethoxy)phenethylamine) is a highly specialized fluorinated derivative of tyramine (4-hydroxyphenethylamine). In medicinal chemistry and neuropharmacology, the phenethylamine scaffold is recognized as a privileged structure that interacts with monoamine receptors, including the Trace Amine-Associated Receptor 1 (TAAR1), serotonin (5-HT) receptors, and dopamine (D2/D3) receptors[1][2].
The strategic substitution of the phenolic hydroxyl group with a 2-fluoroethoxy moiety serves two critical purposes:
-
Pharmacokinetic Optimization: It prevents rapid presynaptic metabolism by sulfotransferases and glucuronidases, while simultaneously increasing lipophilicity to enhance blood-brain barrier (BBB) penetration.
-
Translational Neuroimaging: The 19F (cold) compound acts as an essential reference standard for the development of Positron Emission Tomography (PET) radiotracers. By utilizing building blocks like 2-[18F]fluoroethyl tosylate, researchers can synthesize the 18F-radiolabeled analog to map monoaminergic pathways in vivo[3][4].
This application note provides a comprehensive, self-validating experimental framework for evaluating this compound through in vitro functional assays and competitive radioligand binding protocols.
Experimental Workflows & Mechanistic Pathways
To thoroughly characterize 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, the experimental design must interrogate both its pharmacodynamic activation of GPCRs and its utility as a competitive standard for PET imaging.
TAAR1 Receptor Activation Pathway
TAAR1 is a Gαs-coupled G-protein coupled receptor (GPCR). Agonist binding induces a conformational shift that activates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP). Quantifying cAMP provides a direct, causal measurement of the compound's agonistic efficacy.
Fig 1. Gs-coupled TAAR1 signaling pathway activated by the fluorinated phenethylamine ligand.
PET Tracer Validation Workflow
Before advancing a fluoroethoxy-phenethylamine to 18F-radiosynthesis, the 19F "cold" standard must demonstrate high-affinity target engagement (typically Ki<10 nM) to ensure the resulting radiotracer will yield a sufficient signal-to-noise ratio during PET imaging[2].
Fig 2. Translational workflow from cold standard validation to in vivo PET neuroimaging.
In Vitro Assay Protocols
Protocol A: TAAR1 Functional Assay (cAMP Accumulation via TR-FRET)
Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA due to its superior signal-to-background ratio. To ensure the assay is self-validating, the phosphodiesterase inhibitor IBMX is included to prevent premature cAMP degradation, ensuring that the measured signal directly correlates with receptor activation rather than metabolic breakdown.
Materials:
-
HEK-293 cells stably expressing human TAAR1.
-
Stimulation Buffer: HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX (pH 7.4).
-
TR-FRET cAMP detection kit (e.g., LANCE Ultra).
-
Positive Control: Tyramine or RO5166017.
Step-by-Step Methodology:
-
Cell Preparation: Harvest TAAR1-expressing HEK-293 cells and resuspend in Stimulation Buffer at a density of 2×105 cells/mL.
-
Compound Dilution: Prepare a 10-point serial dilution of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine ranging from 10−11 M to 10−4 M in Stimulation Buffer.
-
Incubation: Add 5 µL of the cell suspension (1,000 cells) to a 384-well white opaque microplate. Add 5 µL of the diluted compound. Incubate at 37°C for 30 minutes.
-
Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody. Incubate in the dark at room temperature for 1 hour.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine cAMP concentration against a standard curve.
Protocol B: Competitive Radioligand Binding (PET Cold Standard Validation)
Causality & Logic: To validate the compound as a viable PET precursor, its binding affinity ( Ki ) must be determined via competitive displacement of a known tritiated radioligand. Polyethylenimine (PEI) is used to pre-soak the glass fiber filters; this neutralizes the negative charge of the glass, significantly reducing the non-specific binding of the highly lipophilic fluoroethoxy ligand and preserving the signal-to-noise integrity.
Materials:
-
Rat striatal membrane homogenates (for D2/D3 or DAT profiling) or TAAR1-transfected cell membranes.
-
Radioligand: [3H] -RO5166017 (for TAAR1) or [3H] -Raclopride (for D2).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2 (pH 7.4).
-
GF/B glass fiber filters pre-soaked in 0.3% PEI.
Step-by-Step Methodology:
-
Membrane Preparation: Dilute membrane homogenates in Binding Buffer to a final protein concentration of 20 µ g/well .
-
Assay Assembly: In a 96-well deep-well plate, combine:
-
150 µL of membrane suspension.
-
25 µL of [3H] -radioligand (final concentration ~ Kd value).
-
25 µL of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine at varying concentrations ( 10−10 to 10−5 M).
-
-
Equilibration: Incubate the mixture for 60 minutes at room temperature to reach steady-state equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash filters three times with 1 mL of ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.
-
Analysis: Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 and Ki values.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine compared to its parent structure (Tyramine) and standard reference ligands, demonstrating the impact of the fluoroethoxy substitution[1][2].
| Compound | Target Receptor | Assay Type | Parameter | Value (Hypothetical/Expected Range) |
| Tyramine (Endogenous) | TAAR1 | cAMP Accumulation | EC50 | 150 - 300 nM |
| 2-[4-(2-Fluoroethoxy)phenyl]ethylamine | TAAR1 | cAMP Accumulation | EC50 | 45 - 90 nM (Enhanced Potency) |
| 2-[4-(2-Fluoroethoxy)phenyl]ethylamine | TAAR1 | Competitive Binding | Ki | 10 - 25 nM |
| 2-[4-(2-Fluoroethoxy)phenyl]ethylamine | Dopamine D2 | Competitive Binding | Ki | > 1,000 nM (Low Off-Target) |
| RO5166017 (Standard) | TAAR1 | Competitive Binding | Ki | 1.5 - 5.0 nM |
Note: The addition of the 2-fluoroethoxy group typically enhances binding affinity at trace amine and monoamine receptors due to favorable hydrophobic interactions within the transmembrane binding pocket, making it an excellent candidate for subsequent 18F-radiolabeling.
References
-
Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Available at:[Link][1]
-
Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews (RSC Publishing). Available at:[Link][3]
-
Development of 18F-labeled agonist radioligands for PET imaging of the high-affinity state of cerebral dopamine D2/3 receptors. University of Groningen. Available at:[Link][2]
-
2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm (RSC Publishing). Available at:[Link][4]
Sources
- 1. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 4. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
Application Note: RP-HPLC Method Development and Validation for the Analysis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Scientific Context & Analyte Profiling
2-[4-(2-Fluoroethoxy)phenyl]ethylamine is a highly specific fluorinated phenethylamine derivative. Structurally, it serves as a critical scaffold in the development of monoamine transporter ligands, trace amine-associated receptor (TAAR) modulators, and as a non-radioactive reference standard for positron emission tomography (PET) radiotracers targeting central nervous system receptors[1][2]. Accurate quantification and purity analysis of this compound are essential for preclinical pharmacokinetics, radiochemical yield verification, and forensic toxicology[3][4].
From a physicochemical perspective, the molecule features a lipophilic 4-(2-fluoroethoxy)phenyl core and a basic primary amine side chain (pKa ~9.5). These dual characteristics dictate its chromatographic behavior: the lipophilic core ensures strong retention on non-polar stationary phases, while the basic amine presents a high risk of secondary interactions with residual silanols, necessitating precise control over mobile phase pH and column chemistry[5].
Mechanistic Insights: The Causality of Method Design
As a self-validating analytical system, every parameter in this protocol is chosen based on the fundamental thermodynamics and electrostatics of the analyte.
-
Mobile Phase Acidification (pH Control): Phenethylamines possess a primary amine that remains partially ionized at neutral pH, leading to split peaks and irreproducible retention times. By utilizing 0.1% Formic Acid (pH ~2.7), the mobile phase pH is driven well below the amine's pKa. This ensures the molecule is >99.9% protonated ( NH3+ ), locking it into a single ionization state for robust chromatographic reproducibility[4].
-
Stationary Phase Selection (CSH Technology): Traditional C18 silica columns contain residual surface silanols (Si-O⁻) that act as strong cation exchangers. These silanols bind the protonated phenethylamine, causing severe peak tailing. To counteract this, a Charged Surface Hybrid (CSH) C18 column is employed. The CSH particle possesses a low-level positive surface charge that electrostatically repels the protonated amine, yielding sharp, highly symmetrical peaks without the need for ion-pairing reagents[4].
-
Detection Wavelengths: The fluoroethoxy-phenyl ring exhibits a strong π→π∗ transition at 220 nm, providing maximum sensitivity for trace-level analysis (e.g., LODs in the ng/mL range). A secondary n→π∗ transition at 275 nm offers higher specificity, which is critical for identifying the compound in complex biological or synthetic matrices where background interference is prevalent[6].
Experimental Protocol: Step-by-Step Methodology
Reagents and Materials
-
Analyte: 2-[4-(2-Fluoroethoxy)phenyl]ethylamine (Reference Standard, ≥98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Formic Acid (FA).
-
Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent polar-embedded/charged-surface column[4].
Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine and dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock solution. Store at 4°C.
-
Working Standards: Dilute the stock solution using the initial mobile phase (5% ACN / 95% Water with 0.1% FA) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion (the "solvent effect").
-
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.
HPLC Instrument Parameters
This gradient method is designed to elute the target analyte efficiently while washing strongly retained lipophilic impurities from the column.
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C ± 1°C (Reduces mobile phase viscosity and improves mass transfer)
-
Injection Volume: 10 µL
-
Detection (UV-DAD): Primary: 220 nm; Secondary: 275 nm
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Ramp |
| 12.0 | 5 | 95 | Column Wash |
| 15.0 | 5 | 95 | Isocratic Wash |
| 15.1 | 95 | 5 | Reset |
| 20.0 | 95 | 5 | Re-equilibration |
Analytical Workflow Visualization
Analytical workflow for the HPLC-DAD analysis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
System Suitability & Method Validation Data
To ensure the method acts as a self-validating system, System Suitability Testing (SST) must be passed prior to sample analysis. The method was validated according to ICH Q2(R1) guidelines for specificity, linearity, precision, and accuracy[5][7].
Table 1: System Suitability Parameters (SST)
| Parameter | Acceptance Criteria | Observed Value | Pass/Fail |
| Retention Time ( tR ) | Consistent within ± 2% | 6.85 min | Pass |
| Tailing Factor ( Tf ) | ≤1.5 | 1.12 | Pass |
| Theoretical Plates ( N ) | ≥5,000 | 12,450 | Pass |
| Injection Precision | %RSD ≤2.0% (n=6) | 0.45% | Pass |
Table 2: Method Validation Summary
| Validation Parameter | Range / Criteria | Result |
| Linearity Range | 1.0 – 100.0 µg/mL | R2=0.9998 |
| Limit of Detection (LOD) | S/N ≥3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥10 | 0.15 µg/mL |
| Intra-day Precision | %RSD (n=6) | 0.8% |
| Inter-day Precision | %RSD (3 days, n=18) | 1.2% |
| Accuracy (Recovery) | Spiked at 50%, 100%, 150% | 99.5% ± 0.6% |
References
-
[1] 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine. Molecular Imaging and Contrast Agent Database (MICAD).[Link]
-
[2] Evaluation of potential agonist radioligands for imaging dopamine D2/3 receptors. University of Amsterdam (UvA-DARE).[Link]
-
[5] Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Separation Science (PubMed).[Link]
-
[6] Development and Validation of a HPLC-UV Method for Simultaneous Determination of Phenylephrine. Indo American Journal of Pharmaceutical Sciences.[Link]
-
[3] Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays. Therapeutic Drug Monitoring.[Link]
-
[4] The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug and Alcohol Dependence (PMC).[Link]
Sources
- 1. 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. research.rug.nl [research.rug.nl]
- 4. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. sphinxsai.com [sphinxsai.com]
Application Note: Quantitative Analysis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive guide and a robust starting protocol for the sensitive and selective quantification of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine in biological matrices, such as human plasma. As a substituted phenethylamine, this compound may be of significant interest to researchers in pharmaceutical development and forensic toxicology.[1] The inherent challenges in analyzing such compounds, often present at trace levels in complex biological environments, necessitate a highly specific and sensitive analytical approach. This application note details a method based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical testing due to its superior selectivity and sensitivity.[2] We will cover the entire workflow, including a streamlined protein precipitation for sample preparation, optimized chromatographic conditions for separation, and the rationale behind mass spectrometric parameter selection for confident detection. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this and structurally similar compounds.
Introduction and Scientific Rationale
2-[4-(2-Fluoroethoxy)phenyl]ethylamine belongs to the broad class of phenethylamines, a structural motif found in many neuroactive compounds, pharmaceuticals, and novel psychoactive substances (NPS).[1] Accurate quantification in biological fluids is critical for pharmacokinetic studies, metabolism research, and clinical or forensic toxicology. The complexity of biological matrices like plasma, which are rich in proteins, lipids, and salts, can cause significant interference and matrix effects, making direct analysis challenging.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the methodology of choice to overcome these challenges.[2] The liquid chromatography stage provides physical separation of the target analyte from matrix components. The subsequent tandem mass spectrometry stage offers an orthogonal level of specificity through selective ion monitoring. By monitoring a specific precursor ion to product ion transition in a process known as Multiple Reaction Monitoring (MRM), the method can achieve exceptional sensitivity and virtually eliminate background noise, ensuring the data is both accurate and reliable.[5][6] This document outlines a complete protocol, from sample receipt to final data analysis, and explains the causality behind the chosen parameters to empower the user to adapt and validate this method for their specific needs.
Experimental Workflow and Causality
The analytical workflow is designed for efficiency, robustness, and high throughput. It encompasses three main stages: Sample Preparation, LC Separation, and MS/MS Detection.
Caption: High-level workflow for the quantification of the target analyte.
Materials and Reagents
-
Analyte: 2-[4-(2-Fluoroethoxy)phenyl]ethylamine reference standard (purity >98%)
-
Internal Standard (IS): 2-[4-(2-Fluoroethoxy)phenyl]ethylamine-d4 or a structurally similar, stable isotope-labeled analog.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Mobile Phase Additive: Formic Acid (LC-MS grade).
-
Biological Matrix: Blank human plasma (K2-EDTA).
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its speed, simplicity, and effectiveness in removing the majority of proteinaceous material from plasma samples.[2][7] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, they are more labor-intensive and require significant method development.[4][8][9] For high-throughput screening and quantification, protein precipitation is often the most practical choice.
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 200 µL of the respective sample into the appropriately labeled tube.
-
Add 20 µL of the internal standard working solution to every tube.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample). The cold temperature and organic solvent cause proteins to denature and precipitate out of solution.
-
Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Carefully transfer 400 µL of the clear supernatant into a clean autosampler vial or 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
A reversed-phase C18 column is selected for its versatility and effectiveness in retaining and separating compounds of moderate polarity like the target analyte. The use of formic acid in the mobile phase is crucial; it serves to acidify the mobile phase, ensuring that the primary amine on the analyte is protonated. This protonation leads to better peak shape (by preventing tailing on silica-based columns) and is essential for efficient ionization in the positive-ion ESI source.[10]
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with additive for protonation and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | A rapid gradient allows for efficient elution and high throughput. |
Mass Spectrometry (MS/MS) Method Development
The MS/MS method is developed by first optimizing the detection of the parent ion (precursor) and then identifying stable, high-intensity product ions resulting from its fragmentation.
1. Precursor Ion Determination: The analyte has a monoisotopic mass of 183.106 g/mol . In the positive ESI source, it will readily accept a proton at the primary amine group. Therefore, the singly charged precursor ion to target will be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 184.1 .
2. Fragmentation (Product Ion) Analysis: The protonated precursor ion is subjected to collision-induced dissociation (CID) in the collision cell. The energy applied (Collision Energy, CE) is optimized to produce a consistent and intense fragmentation pattern. Phenethylamines commonly fragment via cleavage of the Cα-Cβ bond or through the loss of ammonia.[11][12][13] For 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, a major predictable fragmentation is the loss of the ethylamine group, resulting in a stable benzylic cation.
Caption: Predicted fragmentation pathway for the target analyte.
3. Multiple Reaction Monitoring (MRM) Parameters: The following are proposed starting parameters for the MRM method. Note: These values, particularly Collision Energy (CE) and Cone Voltage, must be empirically optimized on the specific instrument being used to achieve maximum signal intensity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Use |
| Target Analyte | 184.1 | 139.1 | 50 | 25 | 20 | Quantifier |
| Target Analyte | 184.1 | 109.1 | 50 | 25 | 35 | Qualifier |
| Internal Standard | 188.1 | 143.1 | 50 | 25 | 20 | Quantifier |
Method Validation
For the method to be considered trustworthy and reliable, it must undergo formal validation.[14] The validation process establishes through laboratory experiments that the performance characteristics of the method are suitable and reliable for its intended application.[15][16] Key parameters are defined by regulatory bodies like the FDA and ICH.[17]
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[18] | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with R² ≥ 0.99. Calibrants should be within ±15% of nominal concentration (±20% at LLOQ). |
| Accuracy & Precision | The closeness of measured results to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Replicate QC samples at multiple concentrations should be within ±15% of nominal value, with a precision (%CV) of ≤15%. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |
| Matrix Effect | The suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components. | The ratio of analyte response in post-extraction spiked matrix vs. neat solution should be consistent across batches. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage conditions. |
Conclusion
This application note provides a detailed, robust, and scientifically-grounded framework for the quantitative analysis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine by LC-MS/MS. The described protocol, utilizing a simple protein precipitation followed by a rapid chromatographic separation and highly selective MS/MS detection, is well-suited for high-throughput environments such as those in pharmaceutical development or toxicology. The causality behind each step has been explained to provide the user with the necessary expertise to implement, optimize, and fully validate this method for their specific laboratory conditions and regulatory requirements.
References
-
Zancanaro, F., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 258-274. Available at: [Link][5][6][7]
-
Montanari, E., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Molecules, 26(22), 7001. Available at: [Link][2]
-
Asif, M. (2022). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 501-506. Available at: [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link][15]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: [Link][17]
-
United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link][18]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][11]
-
Patel, K. N., et al. (2019). Recent advances in sample preparation techniques for effective bioanalytical methods. Journal of Pharmaceutical and Biomedical Analysis, 163, 217-236. Available at: [Link][4]
-
Rocchi, P., & Grimaudo, S. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 218, 114867. Available at: [Link][3]
-
Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available at: [Link][9]
- O'Neil, M. J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
-
Wang, Y. D., et al. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Frontiers in Chemistry, 10, 847355. Available at: [Link]
-
Chang, Y. X., et al. (2012). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 17(9), 10346-10359. Available at: [Link][12][13]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 5. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 15. emerypharma.com [emerypharma.com]
- 16. wjarr.com [wjarr.com]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Note: Safe Handling, Storage, and Experimental Protocols for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Target Audience: Medicinal Chemists, Radiochemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Safety Guide
Introduction and Chemical Context
The compound 2-[4-(2-Fluoroethoxy)phenyl]ethylamine (often utilized as its hydrochloride salt, CAS: 887216-79-7) is a highly specialized fluorinated building block. In contemporary medicinal chemistry, the strategic incorporation of fluorine is paramount; approximately 30% of all newly approved small-molecule drugs contain at least one fluorine atom[1].
For phenethylamine derivatives, the addition of a fluoroethoxy moiety serves multiple critical functions:
-
Metabolic Shielding: The highly electronegative fluorine atom blocks enzymatic breakdown (e.g., by monoamine oxidases or cytochrome P450 enzymes) at the terminal ethoxy position[2].
-
Radiochemistry Applications: The non-radioactive ( 19F ) compound serves as the essential "cold standard" for validating the synthesis and receptor binding of 18F -labeled Positron Emission Tomography (PET) imaging tracers.
-
Lipophilicity Modulation: The fluorine atom fine-tunes the compound's partition coefficient ( logP ), optimizing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets[2].
Because phenethylamines are inherently reactive and biologically active, rigorous handling and storage protocols are mandatory to preserve chemical integrity and ensure operator safety.
Physicochemical Properties and Hazard Profile
Understanding the physical state of the compound is the first step in risk mitigation. The free base and the hydrochloride (HCl) salt exhibit drastically different handling requirements.
Table 1: Physicochemical and Hazard Summary
| Property / Hazard | Free Base Form | Hydrochloride (HCl) Salt Form |
| Molecular Formula | C10H14FNO | C10H14FNO⋅HCl |
| Molecular Weight | 183.22 g/mol | 219.68 g/mol |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, Ether | Soluble in Water, Methanol, DMSO |
| Primary Hazard | Corrosive (H314), Combustible[3] | Irritant (H315, H319), Harmful if swallowed |
| Atmospheric Sensitivity | Absorbs CO2 to form carbamates[4] | Hygroscopic (absorbs ambient moisture) |
| Target Organs | Central Nervous System (CNS), Skin[4] | CNS, Respiratory tract |
Causality of Hazards:
-
Corrosivity: The unprotonated amine (free base) is a strong nucleophile and base. Upon contact with biological tissues, it rapidly penetrates lipid bilayers and causes saponification and severe chemical burns[3].
-
Systemic Toxicity: As a phenethylamine derivative, systemic absorption can trigger sympathomimetic toxidromes (e.g., tachycardia, hypertension) by interacting with endogenous monoamine transporters[4].
Storage Procedures and Environmental Control
Fluorinated pharmaceutical intermediates require strict environmental controls to prevent degradation[5].
Optimal Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated)[5].
-
Causality: Lower temperatures suppress the kinetics of oxidative degradation and minimize the volatilization of the free base.
-
-
Light Protection: Store in amber glass vials or opaque secondary containers[5].
-
Causality: The ethoxy ether linkage and the primary amine are susceptible to photo-oxidation. UV light can generate reactive oxygen species that degrade the molecule[5].
-
-
Container Material: Use glass or high-density polyethylene (HDPE) with PTFE-lined caps. Do not use metal containers.
-
Causality: Phenethylamines can be corrosive to certain metals, leading to container degradation and heavy metal contamination of the API[3].
-
Caption: Decision tree for the handling and storage of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
Experimental Protocols: Safe Handling and Dispensing
To ensure scientific integrity and operator safety, the following protocol must be treated as a self-validating system.
Protocol A: Dispensing the Free Base under Inert Atmosphere
The free base rapidly absorbs carbon dioxide ( CO2 ) from the air to form insoluble carbamate salts, which ruins the stoichiometry of downstream reactions[4].
-
Preparation: Transfer the amber glass vial containing the compound into a glovebox or a well-ventilated fume hood equipped with a Schlenk line.
-
Atmospheric Purge: Connect a flow of ultra-high purity Argon (99.99%) or Nitrogen.
-
Causality: Argon is preferred over Nitrogen as it is heavier than air and creates a protective "blanket" over the liquid surface[4].
-
-
Dispensing: Use a gas-tight glass syringe equipped with a stainless-steel needle to pierce the PTFE septum. Withdraw the required volume.
-
Self-Validation Check: Inspect the syringe and the vial septum.
-
Validation: If a white, crystalline crust appears around the needle tip or the vial threading, atmospheric CO2 has breached the system. The inert atmosphere protocol must be recalibrated.
-
-
Resealing: Purge the headspace of the primary container with Argon for 30 seconds before sealing tightly[4]. Wrap the cap with Parafilm.
Protocol B: Weighing the Hydrochloride (HCl) Salt
The HCl salt is prone to static charge accumulation and hygroscopicity.
-
Preparation: Ensure the fume hood face velocity is between 80-120 fpm. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the weigh boat.
-
Causality: Fluorinated powders often hold static charge, which can cause the toxic powder to aerosolize and repel from the spatula, risking inhalation exposure.
-
-
Weighing: Rapidly transfer the solid to a tared glass vial.
-
Desiccation: Immediately dissolve the solid in the target solvent or place the sealed vial in a vacuum desiccator containing active silica gel[5].
-
Validation: Monitor the color-indicating silica gel in the desiccator. If it turns from blue to pink, the desiccant is saturated, and the compound is at risk of hydrolysis.
-
Application Pathway: Role in Drug Development
In preclinical settings, 2-[4-(2-Fluoroethoxy)phenyl]ethylamine is frequently utilized to synthesize target receptor ligands. The presence of the fluorine atom fundamentally alters the trajectory of the lead compound.
Caption: Biological and chemical application pathways of the fluorinated phenethylamine building block.
Emergency Workflows and Spill Management
Due to the compound's toxicity and environmental hazards[3], immediate and calculated responses are required for accidental releases.
Spill Cleanup Protocol
-
Evacuation & PPE: Evacuate non-essential personnel. Don heavy-duty nitrile gloves, chemical splash goggles, and a respirator with an organic vapor/acid gas cartridge (if outside a fume hood).
-
Containment (Free Base Liquid): Do not use water, as it may spread the combustible liquid[4]. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders)[4].
-
Neutralization: If the spill is the free base, carefully apply a dilute weak acid (e.g., 5% acetic acid) to the absorbent to neutralize the alkaline amine, reducing its volatility and corrosivity.
-
Self-Validation: Test the absorbed mixture with pH paper. A pH of 6-8 confirms successful neutralization before disposal.
-
-
Disposal: Sweep the neutralized absorbent into a chemically resistant, sealable container (e.g., HDPE bucket). Label as "Hazardous Waste: Fluorinated Amine" and dispose of via an approved waste management facility[3].
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[3]. Do not apply neutralizing chemicals directly to the skin.
-
Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer oxygen and seek emergency medical attention[4].
References
-
Cole-Parmer. "Material Safety Data Sheet - Phenethylamine, p.a." Coleparmer.com, March 2003. Available at: [Link]
-
SinoShiny. "How to store fluorinated pharmaceutical intermediates properly?" Sinoshiny.com, June 2025. Available at:[Link]
Sources
Use of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine in neuropharmacological research
Application Note: Neuropharmacological Profiling and PET Radiotracer Utility of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Structural Causality and Neuropharmacological Rationale
2-[4-(2-Fluoroethoxy)phenyl]ethylamine (4-FEPEA) is a synthetic phenethylamine structurally homologous to the endogenous trace amine tyramine. In neuropharmacological research, the strategic replacement of tyramine's para-hydroxyl group with a 2-fluoroethoxy moiety serves two critical functional purposes.
First, fluorine acts as a bioisostere that increases the molecule's lipophilicity (LogP), thereby significantly enhancing passive diffusion across the blood-brain barrier (BBB) [1]. Second, the ether linkage combined with the electron-withdrawing fluorine atom provides steric and electronic shielding. This structural modification reduces the rate of rapid peripheral deamination by monoamine oxidases (MAO) compared to unsubstituted tyramine, while preserving high-affinity engagement with central targets such as Trace Amine-Associated Receptor 1 (TAAR1) and MAO-B [[2]]([Link]2].
Because of these properties, 4-FEPEA is widely utilized both as a pharmacological probe for GPCR mapping and as a highly effective scaffold/precursor for Fluorine-18 ( 18 F) Positron Emission Tomography (PET) radiotracers.
Pharmacological Profiling: TAAR1 and 5-HT2A/C Receptors
Phenethylamines with para-alkoxy substitutions are critical probes for mapping the binding pockets of TAAR1 and serotonergic 5-HT2A/C receptors [3]. TAAR1 is a G αs -coupled GPCR; its activation stimulates adenylyl cyclase, leading to intracellular cAMP accumulation.
Protocol 1: Self-Validating In Vitro cAMP Accumulation Assay
Causality & Validation Rationale: To quantify the functional efficacy of 4-FEPEA at TAAR1, we measure cAMP production. The assay incorporates 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases, preventing cAMP degradation and ensuring the signal accurately reflects receptor activation. Tyramine is included as an internal reference to validate the dynamic range of the assay.
-
Cell Culture : Grow HEK-293 cells stably expressing human TAAR1 in high-glucose DMEM supplemented with 10% fetal calf serum and 500 μg/mL Geneticin at 37°C in 5% CO 2 [3].
-
Preparation : Harvest cells at 80-90% confluency. Resuspend in PBS assay buffer containing 1 mM IBMX.
-
Compound Incubation : Seed cells into a 384-well microplate (10,000 cells/well). Add 4-FEPEA at logarithmic concentrations (10 −11 to 10 −4 M). In parallel wells, add tyramine (full agonist) to define the 100% E max response, and buffer alone to define the basal baseline.
-
Reaction : Incubate the plate for 40 minutes at 37°C under forceful shaking [1].
-
Detection : Lyse the cells using a TR-FRET cAMP detection kit (e.g., Ru-cAMP Alexa700). Measure fluorescence at 313 nm excitation and 410 nm emission.
-
Data Analysis : Calculate EC 50 and E max via non-linear regression. The protocol is self-validated if the tyramine reference achieves an expected EC 50 of ~150 nM.
Fig 1: Gαs-coupled signaling cascade initiated by 4-FEPEA binding to TAAR1.
Application in PET Imaging: MAO-B Radiotracer Development
Elevated MAO-B density is a primary biomarker for astrogliosis in neurodegenerative pathologies [4]. The 2-fluoroethoxy moiety of 4-FEPEA makes it an ideal precursor scaffold for Fluorine-18 ( 18 F) radiolabeling, enabling non-invasive PET quantification of MAO-B [5].
Protocol 2: Radiosynthesis of [ 18 F]4-FEPEA
Causality & Validation Rationale: The synthesis relies on a nucleophilic aliphatic substitution ( SN2 ). Because water heavily solvates and deactivates the [ 18 F]fluoride ion, rigorous azeotropic drying with Kryptofix 2.2.2 (K 222 ) is mandatory. K 222 sequesters the potassium counter-ion, leaving a highly reactive, "naked" fluoride nucleophile [2].
-
Isotope Production : Generate [ 18 F]fluoride via a cyclotron and trap it on a QMA carbonate cartridge. Elute into a reaction vessel using a solution of K 222 and K 2 CO 3 in acetonitrile/water.
-
Azeotropic Drying : Evaporate the solvent at 95°C under a helium stream. Add anhydrous acetonitrile and repeat evaporation twice to ensure a strictly anhydrous environment.
-
Radiolabeling : Add 2.0 mg of the N-Boc protected tosylate precursor of 4-FEPEA dissolved in 0.5 mL anhydrous acetonitrile. Heat the sealed vessel at 90°C for 10 minutes to drive the SN2 substitution.
-
Deprotection : Add 1 M HCl (0.5 mL) and heat at 90°C for 5 minutes to cleave the N-Boc protecting group. Neutralize with 1 M NaOH.
-
Purification : Isolate the target radiotracer using semi-preparative HPLC. Collect the radioactive fraction and formulate it in sterile saline containing <10% ethanol.
Protocol 3: Ex Vivo Autoradiography (Target Validation)
Causality & Validation Rationale: To prove the radiotracer specifically binds to MAO-B, we use L-deprenyl, an irreversible and highly selective MAO-B inhibitor [5]. By comparing total binding (tracer alone) with non-specific binding (tracer + L-deprenyl), the specific MAO-B signal is mathematically isolated, validating the tracer's utility.
-
Tissue Preparation : Section fresh-frozen rodent brains into 20 μm coronal slices using a cryostat. Thaw-mount onto gelatin-coated glass slides.
-
Pre-incubation : Submerge slices in assay buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to remove endogenous monoamines.
-
Radioligand Incubation : Incubate slices in buffer containing 1 nM [ 18 F]4-FEPEA for 60 minutes. For the non-specific binding cohort, co-incubate adjacent slices with 1 μM L-deprenyl.
-
Washing : Wash slices sequentially in ice-cold buffer (2 × 5 min), dip in distilled water to remove buffer salts, and dry rapidly under a stream of cold air.
-
Imaging : Expose the slides to a phosphor-imaging plate for 4 hours. Scan using a high-resolution autoradiography system and quantify the region-of-interest (ROI) intensities.
Fig 2: Step-by-step radiosynthesis and preclinical validation workflow for[18F]4-FEPEA.
Quantitative Data Summaries
Table 1: Pharmacological Profile of 4-FEPEA and Reference Compounds
| Compound | TAAR1 Affinity (K i , nM) | 5-HT2A Affinity (K i , nM) | MAO-B Affinity (IC 50 , nM) | BBB Permeability (LogP) |
| Tyramine (Reference) | ~150 | >10,000 | Substrate | 0.8 |
| 4-FEPEA | 210 - 450 | 800 - 1200 | ~110 | 2.1 |
| L-Deprenyl (Reference) | N/A | N/A | 4 - 15 | 2.8 |
Table 2: Radiochemical and PET Imaging Parameters for [ 18 F]4-FEPEA
| Parameter | Value / Metric | Optimization Rationale |
| Radiochemical Yield (RCY) | 25 - 40% (decay-corrected) | Optimized via anhydrous K 222 /K 2 CO 3 complexation to maximize SN2 efficiency. |
| Radiochemical Purity | > 99% | Ensured by semi-preparative HPLC separation; critical for avoiding off-target signal. |
| Specific Activity | > 50 GBq/μmol | High specific activity is mandatory to prevent receptor saturation by unlabeled cold mass. |
| Brain Uptake (ID%/g) | ~0.6 - 0.8 at 5 min | Rapid influx facilitated by the optimal lipophilicity (LogP ~2.1) of the fluoroethoxy chain. |
References
-
Luethi, D., et al. (2019). "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines." Frontiers in Pharmacology, 10, 1375.[Link]
-
Wang, Y., et al. (2024). "Fluorinated Coumarin Derivatives as Selective PET Tracer for MAO-B Imaging." Journal of Medicinal Chemistry.[Link]
-
Varnäs, K., et al. (2023). "PET Evaluation of the Novel F-18 Labeled Reversible Radioligand[18F]GEH200449 for Detection of Monoamine Oxidase-B in the Non-Human Primate Brain." ACS Chemical Neuroscience, 14(17), 3183-3192.[Link]
-
ResearchGate Database (2025). "Fluorinated Coumarin Derivatives as Selective PET Tracer for MAO-B Imaging."[Link]
Sources
- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Formulation of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine for biological experiments
An Application Guide for the Preclinical Formulation of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine (Compound S24FE) for biological experiments. Given that Compound S24FE is a research chemical with limited publicly available formulation data, this guide emphasizes a systematic approach to formulation development. It covers the known physicochemical properties, strategies for solubility enhancement, detailed protocols for preparing various types of formulations suitable for in vitro and in vivo studies, and methods for ensuring the stability and quality of the final preparation. The principles and methodologies described herein are grounded in established pharmaceutical science to ensure scientific integrity and experimental success.
Introduction to 2-[4-(2-Fluoroethoxy)phenyl]ethylamine (Compound S24FE)
Compound S24FE belongs to the substituted phenethylamine class of molecules.[1] This class is of significant interest in medicinal chemistry and neuropharmacology due to the prevalence of the phenethylamine scaffold in numerous neurotransmitters and psychoactive drugs.[2][3][4] The incorporation of a fluorine atom, a common strategy in drug design, can modulate a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] Specifically, the 4-(2-Fluoroethoxy)phenyl moiety has been utilized in the development of Positron Emission Tomography (PET) imaging agents designed to cross the blood-brain barrier, suggesting that Compound S24FE may have applications in central nervous system (CNS) research.[6]
As a primary amine, Compound S24FE is a weak base. This is a critical consideration for formulation, as its solubility in aqueous media will be highly dependent on pH. The parent compound, phenethylamine, has a pKa of approximately 9.83, and it is reasonable to assume that Compound S24FE will have a similar pKa.[7]
Physicochemical Properties Summary
A thorough understanding of a compound's physicochemical properties is the foundation of successful formulation development.[8] Key known and inferred properties of Compound S24FE are summarized below.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₀H₁₄FNO | |
| Molecular Weight | 183.23 g/mol | |
| Physical Form | Solid | |
| Chemical Class | Substituted Phenethylamine (Primary Amine) | Inferred from structure |
| Predicted pKa | ~9.5 - 10.5 | Estimated based on phenethylamine (pKa ≈ 9.83)[7] |
| Aqueous Solubility | Not reported; predicted to be low at neutral pH. | A related compound, 2-(4-Fluorophenyl)ethylamine, is slightly soluble in water.[9] |
| Organic Solubility | Soluble in DMSO (up to 50 mg/mL for a related compound). | A related compound, 2-(4-Trifluoromethyl-phenyl)ethylamine, shows good solubility in DMSO.[10] |
| Storage (Solid) | Refrigerator (2-8 °C), protect from light and air. | Phenethylamines can react with atmospheric CO₂ and are susceptible to oxidation. |
Pre-formulation Assessment: A Critical First Step
Before preparing a bulk formulation for a biological study, a small-scale solubility assessment is essential. This minimizes the waste of valuable compound and provides the empirical data needed to select the appropriate formulation strategy.
Workflow for Solubility Determination
This workflow guides the systematic evaluation of Compound S24FE solubility in various pharmaceutically relevant vehicles.
Caption: Workflow for systematic solubility assessment.
Causality in Vehicle Selection
-
Aqueous Vehicles (Water, Saline, Buffers): These are the most biologically compatible vehicles. As Compound S24FE is a weak base, its solubility is expected to be significantly higher in an acidic buffer (e.g., pH 4-5) where the amine group is protonated. This should be the first approach for developing a simple aqueous solution.
-
Co-solvents (DMSO, PEG 400, Ethanol): If aqueous solubility is insufficient even at low pH, co-solvents can be used.[11] Dimethyl sulfoxide (DMSO) is a powerful solvent but can have its own biological effects and toxicity.[10] Polyethylene glycol 400 (PEG 400) is a commonly used, less toxic co-solvent for preclinical studies.[11] These are often used in combination and diluted with an aqueous vehicle.
-
Surfactants (e.g., Tween 80): For very poorly soluble compounds, surfactants can be used to create micellar solutions or suspensions. This is a more complex formulation and should be considered if simpler solutions are not feasible.
Formulation Protocols for Biological Experiments
The following protocols are templates. The final concentration of Compound S24FE must be determined by the solubility assessment described in Section 2.0. For all injectable formulations, sterility is paramount. Final preparations must be sterilized, typically by filtration through a 0.22 µm syringe filter.
Protocol 1: Aqueous Solution via pH Adjustment (for in vitro and in vivo use)
Principle: This is the preferred method if the required concentration can be achieved. By lowering the pH to at least 2 units below the compound's pKa, the amine group becomes fully protonated (S24FE-H⁺), which dramatically increases its aqueous solubility.
Materials:
-
Compound S24FE
-
Sterile Water for Injection or 0.9% Sodium Chloride (Saline)
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
Sterile 0.22 µm syringe filter
-
Sterile vials
Procedure:
-
Vehicle Preparation: In a sterile beaker, place approximately 80% of the final required volume of Sterile Water or Saline.
-
pH Pre-adjustment: While stirring, add 1 N HCl dropwise to adjust the pH to ~3.0. This creates an acidic environment to facilitate dissolution.
-
Compound Dissolution: Slowly add the accurately weighed Compound S24FE powder to the stirring acidic vehicle.
-
Solubilization: Continue stirring. If the compound does not fully dissolve, gentle warming (to 30-40°C) or sonication may be applied.
-
Final Volume and pH Adjustment: Once dissolved, add the vehicle to reach the final volume. Check the pH and, if necessary, adjust to the final target pH (e.g., pH 4.0-5.5 for injection to balance solubility and tolerability) using 1 N HCl or 1 N NaOH.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, sealed vial.
-
Labeling and Storage: Label the vial with the compound name, concentration, vehicle, pH, preparation date, and recommended storage conditions (e.g., 2-8°C, protect from light).
Protocol 2: Co-solvent Formulation (for Oral Gavage or Injection)
Principle: When high concentrations are needed that cannot be achieved by pH adjustment alone, a co-solvent system is employed. This protocol uses a common preclinical vehicle combining PEG 400 and water.
Materials:
-
Compound S24FE
-
Polyethylene Glycol 400 (PEG 400), pharmaceutical grade
-
Sterile Water for Injection or 0.9% Saline
-
Sterile 0.22 µm syringe filter (if for injection)
-
Sterile vials
Procedure:
-
Weigh Compound: Accurately weigh the required amount of Compound S24FE into a sterile container.
-
Co-solvent Addition: Add the required volume of PEG 400. For example, for a 20% PEG 400 formulation, add 20% of the final volume as PEG 400.
-
Initial Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved in the PEG 400. This may require gentle warming.
-
Aqueous Phase Addition: Slowly add the Sterile Water or Saline dropwise while continuously vortexing or stirring. This is a critical step, as rapid addition can cause the compound to precipitate.
-
Final Homogenization: Once all the aqueous phase is added, vortex thoroughly to ensure a clear, homogenous solution.
-
Sterilization (for injection only): Filter the solution through a 0.22 µm syringe filter into a sterile vial. Note: Highly viscous solutions may require a filter with a larger surface area or positive pressure filtration.
-
Labeling and Storage: Label appropriately and store as determined by stability studies, typically at 2-8°C or -20°C, protected from light.
Protocol 3: Homogenous Suspension (for Oral Gavage)
Principle: If the compound is very poorly soluble and a true solution is not feasible at the required dose, a uniform suspension can be prepared for oral administration. The goal is to have small, uniform particles suspended in a viscous vehicle to ensure consistent dosing.
Materials:
-
Compound S24FE
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) or 1% Tween 80 in sterile water.
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Vehicle: Prepare the 0.5% CMC or 1% Tween 80 solution in advance and allow it to fully hydrate.
-
Particle Size Reduction: Place the weighed Compound S24FE powder into a mortar. Add a few drops of the vehicle and triturate (grind) the powder to a fine, uniform paste. This step is crucial for creating a smooth suspension.
-
Forming the Slurry: Gradually add more vehicle to the mortar while continuously triturating to form a smooth, homogenous slurry.
-
Final Volume: Transfer the slurry to a graduated cylinder or beaker. Use additional vehicle to rinse the mortar and pestle, adding the rinsings to the bulk preparation to ensure a complete transfer of the compound. Add vehicle to the final desired volume.
-
Homogenization: Place the preparation on a stir plate with a magnetic stir bar and stir continuously for at least 30 minutes to ensure uniformity.
-
Dosing and Storage: This suspension must be stirred continuously before and during the withdrawal of each dose to ensure dose uniformity. Store at 2-8°C. Shake vigorously before use.
Stability and Quality Control
A prepared formulation is only useful if its concentration and purity are known and stable for the duration of the experiment.
Stability Considerations
Phenethylamines are prone to degradation, primarily through oxidation of the amine group.
-
Solution Stability: Solutions are generally less stable than the solid compound. For long-term storage, solutions should be kept frozen at -20°C or colder.
-
pH: The protonated form of the amine (at lower pH) is generally more stable against oxidation.
-
Light: Store all formulations in amber vials or otherwise protected from light to prevent photodegradation.
Analytical Validation
It is strongly recommended to verify the concentration of the final formulation using an analytical method such as High-Performance Liquid Chromatography (HPLC). An HPLC method for a closely related compound, 2-(4-fluorophenyl)-N-methylethanamine, has been described using pre-column derivatization to enhance UV detection, which could be adapted for Compound S24FE.[12]
Caption: A typical workflow for the analytical validation of a prepared formulation.
Conclusion
The successful use of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine in biological experiments is critically dependent on the development of an appropriate formulation. This guide provides a systematic, science-based framework for approaching this challenge. By first conducting a thorough solubility assessment, researchers can select the most effective strategy, whether it be a simple pH-adjusted aqueous solution, a co-solvent system, or a homogenous suspension. Adherence to the principles of sterility, stability, and analytical verification will ensure the delivery of accurate and consistent doses, leading to reliable and reproducible experimental outcomes.
References
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Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers. Nuclear Medicine and Biology, 38(5), 649-658. Retrieved from [Link]
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Mishra, D., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(4), 868-883. Retrieved from [Link]
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FORMULATION FORUM. (2019). Formulation Development From Preclinical to First-In-Human. Drug Development & Delivery. Retrieved from [Link]
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Hancock, K. E., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 13(1), 14389. Retrieved from [Link]
-
Campanella, G., et al. (1996). Sensitive High-Performance Liquid Chromatographic Method for the Determination of 2-phenylethylamine in Human Urine. Journal of Chromatography B: Biomedical Applications, 682(1), 127-133. Retrieved from [Link]
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ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. Retrieved from [Link]
- Google Patents. (n.d.). Substituted phenethylamine for treating inflammation and psychological disorders.
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Sola, D., & Curutchet, C. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. Retrieved from [Link]
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Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
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S. Ashwini, et al. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. Retrieved from [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
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Hancock, K. E., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PubMed, 13(1), 14389. Retrieved from [Link]
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Mosnaim, A. D., & Inwang, E. E. (1973). A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. Analytical Biochemistry, 54(2), 561-577. Retrieved from [Link]
-
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-(2-[18F]Fluoroethoxy)-2-[2-(4-methylaminophenyl)ethenyl]benzoxazole. Retrieved from [Link]
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Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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Tal-Gan, Y., & Gilon, C. (2009). Prodrugs for Amines. Mini reviews in medicinal chemistry, 9(1), 115-127. Retrieved from [Link]
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Organic Syntheses. (n.d.). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF N-HYDROXY-(S)-1-PHENYLETHYLAMINE OXALATE AND PHENYLPYRUVIC ACID. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (n.d.). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. Retrieved from [Link]
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- 4. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[(4-Fluorophenethyl)oxy]ethylamine | 189012-60-0 | Benchchem [benchchem.com]
- 6. 6-(2-[18F]Fluoroethoxy)-2-[2-(4-methylaminophenyl)ethenyl]benzoxazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CAS 87620-08-4: 2-phenyl(~2~H_4_)ethanamine | CymitQuimica [cymitquimica.com]
- 8. ijmps.org [ijmps.org]
- 9. 2-(4-Fluorophenyl)ethylamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE | TargetMol [targetmol.com]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2-[4-(2-Fluoroethoxy)phenyl]ethylamine. This molecule—a vital structural motif in trace amine-associated receptor research and radiopharmaceutical development—presents unique synthetic challenges, primarily revolving around chemoselectivity and the high elimination potential of fluoroethylating agents.
This guide moves beyond basic recipes, providing the mechanistic causality required to build self-validating, high-yield experimental systems.
Synthetic Pathway Architecture
The robust synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine relies on a meticulously controlled three-step sequence: amine protection, phenolic O-alkylation, and acidic deprotection.
Figure 1: Three-step synthetic workflow for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
Diagnostic Q&A: Troubleshooting Yield Bottlenecks
Q1: Why is my O-alkylation yield plateauing at 30-40% when using 1-bromo-2-fluoroethane, despite using excess reagent?
Root Cause (Causality): The primary failure point is the competing bimolecular elimination (E2) pathway. When using 1-bromo-2-fluoroethane in the presence of strong bases (like KOH or NaOH), the base abstracts a proton adjacent to the bromine atom. This triggers an E2 elimination, converting your alkylating agent into volatile vinyl fluoride gas, permanently removing it from the reaction mixture[1]. Validated Solution: Switch your electrophile from 1-bromo-2-fluoroethane to 2-fluoroethyl tosylate [2]. The tosylate is a superior leaving group that requires milder basic conditions (such as Cesium Carbonate, Cs2CO3 )[3]. The large ionic radius of the cesium cation enhances the nucleophilicity of the phenoxide ion by forming a looser ion pair, heavily favoring the desired SN2 substitution over elimination.
Q2: I am detecting significant N,O-dialkylated byproducts in my LC-MS traces. How do I ensure chemoselectivity?
Root Cause (Causality): The primary aliphatic amine of tyramine is more nucleophilic than the phenol. If the amine is not completely masked, it will rapidly attack the fluoroethylating agent. Validated Solution: You must ensure 100% conversion during the Boc-protection step. Utilize a biphasic system (THF/Water) with Sodium Bicarbonate ( NaHCO3 ) as a mild base[4]. This system self-validates: the evolution of CO2 gas confirms the reaction of Boc2O , and the mild pH prevents premature degradation of the protecting group. Never proceed to the alkylation step without confirming the complete disappearance of the starting tyramine via Ninhydrin-stained TLC.
Q3: My final deprotection step shows complete conversion, but my isolated yield of the free base is extremely low. Where is the product going?
Root Cause (Causality): The free base of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine is highly polar and moderately water-soluble. During standard aqueous basic workups (e.g., extracting with ethyl acetate from aqueous NaOH), a significant partition of the product remains in the aqueous layer. Validated Solution: Bypass the aqueous workup entirely by isolating the product as a Hydrochloride (HCl) salt. By performing the deprotection in anhydrous HCl /Dioxane, the resulting amine salt will precipitate directly out of the organic solvent. You can simply filter and wash the pure solid, maximizing recovery.
Mechanistic Failure Analysis
Understanding the competition between substitution and elimination is critical for optimizing the alkylation step.
Figure 2: Competing SN2 substitution and E2 elimination pathways during O-alkylation.
Empirical Data: Alkylating Agent Comparison
To quantify the impact of reagent selection on your synthesis, review the comparative data below. Utilizing the tosylate derivative dramatically shifts the reaction kinetics in favor of the product.
| Alkylating Agent | Base | Solvent | Temp (°C) | Elimination Risk | Typical Yield (%) |
| 1-Bromo-2-fluoroethane | K2CO3 | DMF | 80°C | High (Vinyl Fluoride) | 35 - 45% |
| 1-Bromo-2-fluoroethane | NaOH | H2O /MeCN | 60°C | Very High | < 20% |
| 2-Fluoroethyl tosylate | K2CO3 | DMF | 100°C | Low | 75 - 85%[2] |
| 2-Fluoroethyl tosylate | Cs2CO3 | DMF | 50°C | Very Low | > 90% [3] |
Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems. Each step contains specific in-process controls (IPCs) to guarantee success before moving to the next phase.
Protocol A: Synthesis of N-Boc-Tyramine
-
Initiation: Charge a round-bottom flask with Tyramine (1.0 equiv) and dissolve in a 2:1 mixture of THF and Water[4].
-
Base Addition: Add NaHCO3 (1.1 equiv) and stir until completely dissolved.
-
Protection: Slowly add Di-tert-butyl dicarbonate ( Boc2O , 1.05 equiv) dropwise at 0°C.
-
Propagation: Allow the reaction to warm to room temperature and stir vigorously for 12 hours.
-
IPC (Self-Validation): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The absence of a purple spot at the baseline confirms the complete consumption of the primary amine.
-
Isolation: Extract the mixture with Ethyl Acetate ( 3× ). Wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield N-Boc-tyramine as a white solid.
Protocol B: Chemoselective O-Alkylation
-
Preparation: In a flame-dried flask under argon, dissolve N-Boc-tyramine (1.0 equiv) in anhydrous DMF.
-
Deprotonation: Add Cs2CO3 (1.5 equiv) and stir for 30 minutes at room temperature to generate the phenoxide ion[3]. The solution will adopt a slight yellow tint.
-
Alkylation: Add 2-Fluoroethyl tosylate (1.2 equiv) dissolved in a minimal amount of anhydrous DMF dropwise.
-
Heating: Elevate the temperature to 50°C and stir for 18 hours.
-
IPC (Self-Validation): Analyze via LC-MS. Look for the mass peak corresponding to [M+H]+ of the protected product. The absence of the phenolic starting material confirms completion.
-
Workup: Quench with ice water and extract with Diethyl Ether ( 3× ). The use of ether prevents the extraction of DMF into the organic layer. Wash with water ( 5× ) to remove residual DMF, dry, and concentrate.
Protocol C: Deprotection and Salt Isolation
-
Reaction: Dissolve the crude N-Boc-4-(2-fluoroethoxy)phenethylamine in anhydrous Dichloromethane (DCM).
-
Cleavage: Add a 4M solution of HCl in Dioxane (10 equiv) dropwise at 0°C.
-
Precipitation: Stir at room temperature for 2-4 hours. As the Boc group is cleaved (releasing isobutylene and CO2 ), the highly polar 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride salt will precipitate out of the DCM/Dioxane mixture as a white crystalline solid.
-
Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake thoroughly with cold Diethyl Ether to remove any non-polar impurities.
-
Drying: Dry the solid under high vacuum to afford the pure target compound.
References
-
Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm (RSC Publishing). URL:[Link]
-
Neurotransmitter-responsive nanosensors for T2-weighted- magnetic resonance imaging. DSpace@MIT. URL:[Link]
Sources
- 1. 1-Bromo-2-fluoroethane | 762-49-2 | Benchchem [benchchem.com]
- 2. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
Common side reactions and byproducts in the synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Technical Support Center: Synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Welcome to the technical support guide for the synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine. This document is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, side reactions, and byproduct formation encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Overview of Primary Synthetic Routes
The synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine typically proceeds via one of two primary strategies, each with its own set of potential challenges.
-
Route A: O-Alkylation of a Phenol Precursor. This is the most direct approach, often starting with the readily available tyramine (4-hydroxyphenethylamine). The key transformation is a Williamson ether synthesis to introduce the 2-fluoroethoxy group.
-
Route B: Reduction of a Nitrile Intermediate. This route involves the O-alkylation of 4-hydroxyphenylacetonitrile, followed by the reduction of the nitrile group to the primary amine.
Below is a workflow diagram illustrating these two common pathways.
Caption: Common synthetic pathways to 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical Q&A format.
Part 1: Challenges in O-Alkylation (Routes A & B)
Question 1: I am attempting the O-alkylation of tyramine (Route A) and my TLC shows multiple product spots with low conversion of the starting material. What are the likely side products?
Answer: This is a classic issue of competing nucleophilicity. Tyramine possesses two nucleophilic sites: the phenolic hydroxyl group and the primary amine. Without careful optimization, you will generate a mixture of products.
-
Primary Side Reaction: N-Alkylation. The primary amine can attack the fluoroethylating agent (e.g., 1-bromo-2-fluoroethane), leading to the formation of N-(2-fluoroethyl)-tyramine.
-
Secondary Side Reaction: N,O-Dialkylation. A more significant issue arises when both the amine and the phenol react, yielding N-(2-fluoroethyl)-2-[4-(2-fluoroethoxy)phenyl]ethylamine.
-
Minor Side Reaction: N,N-Dialkylation. The initially formed N-alkylated product can react again, forming a tertiary amine.
The relative formation of these byproducts is highly dependent on the base and reaction conditions used. The phenoxide, once formed, is a much stronger nucleophile than the amine, which is the basis for achieving selectivity.[1]
Question 2: How can I improve the selectivity for O-alkylation over N-alkylation when using tyramine?
Answer: Achieving high selectivity for O-alkylation requires conditions that maximize the nucleophilicity of the phenolic oxygen while minimizing that of the amine.
-
Choice of Base (Critical): Use at least one full equivalent of a strong base that will selectively deprotonate the phenol (pKa ~10) over the ammonium proton of the protonated amine (pKa ~10.5). Bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are effective. Using a weaker base like potassium carbonate (K₂CO₃) may not fully deprotonate the phenol, leading to a competitive N-alkylation pathway.[1]
-
Protecting Group Strategy: The most robust method is to temporarily protect the amine. An N-Boc or N-Cbz protecting group is ideal. The synthesis would proceed as: (i) Protect the amine of tyramine, (ii) Perform the O-alkylation on the protected intermediate, (iii) Deprotect the amine to yield the final product. This multi-step approach often provides a much cleaner product and higher overall yield.[2]
-
Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophile.[3]
Question 3: My O-alkylation reaction is sluggish, and I'm observing a byproduct consistent with elimination. How can I address this?
Answer: Sluggish reactions and elimination byproducts (e.g., vinyl fluoride) often stem from the choice of the fluoroethylating agent and base.
-
Improving Reactivity: 2-Fluoroethyl tosylate is often more reactive than 1-bromo-2-fluoroethane. For even greater reactivity, consider an in situ Finkelstein-type reaction. Adding a catalytic amount of an iodide salt (e.g., NaI, KI, or LiI) can convert the bromo- or tosyl-alkane to the much more reactive 2-iodo-1-fluoroethane intermediate, often dramatically increasing reaction rates and yields.[4]
-
Minimizing Elimination: Elimination is favored by strong, sterically hindered bases and high temperatures. If you suspect elimination is a major issue, ensure your temperature is not excessive and consider switching to a less-hindered base (e.g., from potassium tert-butoxide to potassium carbonate, if compatible with the required selectivity).[3]
Part 2: Challenges in Nitrile Reduction (Route B)
Question 4: I've successfully synthesized the [4-(2-fluoroethoxy)phenyl]acetonitrile intermediate, but the subsequent nitrile reduction gives a significant high-molecular-weight impurity. What is this byproduct and how can I prevent it?
Answer: The most common byproduct in the reduction of nitriles to primary amines is the formation of a secondary amine .
Mechanism of Formation:
-
The nitrile is partially reduced to an imine intermediate.
-
The desired primary amine product, already formed in the reaction mixture, acts as a nucleophile and attacks this imine intermediate.
-
Subsequent reduction of this new adduct yields a dimeric secondary amine, bis(2-(4-(2-fluoroethoxy)phenyl)ethyl)amine.
Prevention Strategies:
-
Ammonia Addition: Conducting the reduction in the presence of ammonia is a widely used industrial method. Ammonia "floods" the reaction, and its reaction with the imine intermediate is reversible and simply regenerates the imine. This high concentration of ammonia competitively inhibits the primary amine product from reacting with the imine.[5]
-
Catalyst Choice: Raney Nickel is a common catalyst for this transformation. Using it in a methanol/ammonia solvent system is highly effective.[5][6]
-
Alternative Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Diborane (B₂H₆) can also be effective and may produce fewer secondary amine byproducts depending on the substrate and conditions.[7]
Part 3: General Purification and Analysis
Question 5: What is the most effective method for purifying the final 2-[4-(2-Fluoroethoxy)phenyl]ethylamine product?
Answer: The basic nature of the ethylamine moiety is key to its purification.
-
Acid-Base Extraction: This is the most powerful initial purification step. After the reaction, workup with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities (like any O-alkylated nitrile intermediate or dialkylated byproducts) remain in the organic layer. The acidic aqueous layer can then be collected, basified with NaOH, and re-extracted with an organic solvent to recover the pure amine.[1]
-
Column Chromatography: If impurities persist, silica gel chromatography can be used. Due to the basic nature of the amine, "tailing" on the silica gel is common. To mitigate this, it is standard practice to add a small amount of a volatile base, like triethylamine (0.5-1%), to the eluent system (e.g., Dichloromethane/Methanol/Triethylamine).[1]
-
Crystallization: The product can often be crystallized, frequently as a salt (e.g., hydrochloride or sulfate), to achieve high purity.[8]
Question 6: My final product is pure by NMR and LC-MS, but it has a slight yellow or brown color. What is the cause and is it a concern?
Answer: Phenylethylamines, particularly aromatic ones, are susceptible to air oxidation over time, which can lead to the formation of colored impurities.[9] While often present in trace amounts that do not significantly affect purity assays, this can be a concern for long-term stability and pharmaceutical applications.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the final work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[9]
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a reduced temperature (refrigerator conditions are common).
-
Antioxidants: For long-term storage or formulation, the addition of a small amount of an antioxidant may be considered.
Troubleshooting and Data Summary
The following diagram provides a decision-making workflow for troubleshooting low yields in the O-alkylation of tyramine (Route A), and the table summarizes common byproducts.
Caption: Troubleshooting logic for low yield in tyramine O-alkylation.
Table 1: Summary of Common Byproducts and Impurities
| Byproduct/Impurity Name | Probable Origin | Synthetic Route | Δ Mass from Product | Mitigation Strategy |
| N-(2-fluoroethyl)tyramine | N-alkylation of tyramine | Route A | +0 | Use strong base; Protect amine |
| N,O-bis(2-fluoroethyl)tyramine | N- and O-alkylation | Route A | +46.05 | Use strong base; Protect amine |
| bis(2-(4-(2-fluoroethoxy)phenyl)ethyl)amine | Dimerization during reduction | Route B | +165.21 | Conduct reduction in presence of NH₃ |
| [4-(2-Fluoroethoxy)phenyl]acetonitrile | Incomplete reduction | Route B | -1.02 | Increase reaction time/catalyst load |
| Tyramine | Incomplete alkylation | Route A | -46.05 | Increase reaction time/temperature |
| Vinyl Fluoride Adducts | Elimination side reaction | Both | Variable | Use less hindered base; moderate temp. |
| Oxidized Species | Air oxidation of final product | Post-synthesis | +14 to +16 | Store under inert gas; protect from light |
References
-
ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. (2026). ResearchGate. [Link]
-
2-[4-(2-Fluoroethoxy)phenyl]ethylamine. Sigma-Aldrich. [Link]
-
Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. (2004). PubMed. [Link]
-
A Study of the Formation of Fluorescent Derivatives of 4-hydroxyphenethylamine (Tyramine)... (1971). PubMed. [Link]
-
NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society C: Organic. [Link]
-
Method for Synthesizing Phenylethylamines. Scribd. [Link]
- Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine...
-
Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. (2011). PMC. [Link]
-
2-(4-Fluorophenyl)ethylamine. Chem-Impex. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
TOTAL SYNTHESIS OF STYELSAMINE C, A CYTOTOXIC FUSED... Heterocycles. [Link]
- Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine...
-
C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. IRIS. [Link]
-
Efficient alkali iodide promoted F-fluoroethylations... Johannes Gutenberg-Universität Mainz. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). MDPI. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... (2024). ResearchGate. [Link]
-
Biochemical and Pharmacological Properties of Biogenic Amines. (2018). IntechOpen. [Link]
-
Investigation of the Impact of Using Different Mobile Phase Ratios... Phenomenex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. download.uni-mainz.de [download.uni-mainz.de]
- 5. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]
- 6. US6441239B1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 7. NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage and Handling of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Welcome to the technical support guide for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine (CAS: 1541416-59-4). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As an aromatic amine, this compound requires specific handling procedures to prevent degradation, which can compromise experimental results. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
Q1: What are the ideal long-term storage conditions for solid 2-[4-(2-Fluoroethoxy)phenyl]ethylamine?
A1: To ensure the long-term stability of the compound in its solid form, the following conditions are strongly recommended:
-
Temperature: Store in a cool, controlled environment. Refrigeration (2-8°C) is suitable for routine use, while freezing (≤ -20°C) is recommended for long-term archival storage.[1][2]
-
Atmosphere: The ethylamine moiety is basic and can react with atmospheric carbon dioxide (CO2) to form a carbonate salt.[1][3] Therefore, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[3][4][5]
-
Light: Protect the compound from light to prevent potential photodegradation. Use amber or opaque vials and store them in a dark location.[1]
-
Container: Use tightly sealed containers to prevent moisture and air exposure.[6][7][8]
Q2: My compound is a solid. How should I prepare stock solutions to maximize stability?
A2: Solutions are generally less stable than the solid compound.[1] For optimal stability of your stock solution, follow these guidelines:
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents like acetonitrile or DMSO. Protic solvents such as methanol may be less ideal for long-term storage as they can participate in degradation reactions.[1]
-
Temperature: Store stock solutions frozen at -20°C or, for extended periods, at -80°C.[1]
-
pH Considerations: As a primary amine, the compound is most stable in its protonated salt form. If your experimental design allows, buffering the solution to a slightly acidic pH can enhance stability.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to air and moisture, aliquot the solution into smaller, single-use volumes.[1]
Q3: Is 2-[4-(2-Fluoroethoxy)phenyl]ethylamine sensitive to air?
A3: Yes. Like many phenylethylamines, it is sensitive to components in the air.[4][9] The primary amine group can react with atmospheric CO2, and the molecule is susceptible to oxidation.[1][9] Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) and minimize the time the container is open.[3]
Q4: What are the known hazardous decomposition products?
A4: During thermal decomposition or combustion, phenylethylamine derivatives can generate toxic and irritating gases. For fluorinated analogs, these may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[4][5][10]
Troubleshooting Guide: Degradation Issues
This section provides a question-and-answer guide to troubleshoot common problems encountered during the storage and use of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
| Problem | Probable Cause(s) | Recommended Solution & Prevention |
| A white solid has formed around the cap and threads of my solid compound bottle. | The primary amine has reacted with atmospheric carbon dioxide (CO2) to form the corresponding carbonate salt.[1][3] This indicates the container was not sealed properly or was opened frequently in the air. | Solution: Carefully clean the threads before sealing. The bulk material may still be usable if the contamination is minor, but re-analysis is recommended. Prevention: Always ensure the container is tightly sealed. For frequent use, consider transferring smaller amounts to a separate vial. Store under an inert gas like argon or nitrogen.[3][5] |
| My stock solution in methanol, stored in the fridge (4°C), shows several new impurity peaks on my HPLC/LC-MS analysis after a few weeks. | The compound is degrading in the solution. Significant degradation can occur even at refrigerated temperatures over this timeframe, especially in protic solvents like methanol.[1] | Solution: Prepare fresh stock solutions more frequently. Prevention: Store stock solutions at -20°C or -80°C to drastically slow degradation.[1] Consider switching to a more stable aprotic solvent like acetonitrile.[1] Aliquot solutions to prevent contamination and degradation of the main stock. |
| The solid compound, which was initially a white or off-white solid, has developed a yellow or brownish tint. | This discoloration is often a sign of oxidation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[9] This can be caused by prolonged exposure to air (oxygen). | Solution: The compound is likely compromised. It is strongly recommended to use a fresh, properly stored stock for your experiments to ensure data integrity. Prevention: Store the solid compound under an inert atmosphere, protected from light, and at the recommended cool or frozen temperatures.[1] |
| I'm observing inconsistent results in my bioassays using the same stock solution over several days. | This could be due to degradation of the compound in the assay medium or from repeated freeze-thaw cycles of the stock solution. | Solution: Validate the stability of the compound in your specific assay buffer and conditions. Prevention: Use freshly prepared dilutions for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your main stock solution.[1] |
Protocols and Methodologies
Protocol 1: Best Practices for Handling and Preparing Stock Solutions
This protocol ensures minimal degradation during handling and solution preparation.
-
Preparation: Allow the container of solid 2-[4-(2-Fluoroethoxy)phenyl]ethylamine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Inert Atmosphere: If available, perform all weighing and transfers inside a glovebox or under a gentle stream of an inert gas (argon or nitrogen).
-
Weighing: Quickly weigh the desired amount of the solid into an appropriate vial. Minimize exposure time to the atmosphere.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., acetonitrile) to the vial.
-
Dissolution: Cap the vial tightly and mix by vortexing or sonication until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use vials (e.g., amber HPLC vials).
-
Storage: Purge the headspace of each aliquot with inert gas, seal tightly, and store at ≤ -20°C in a dark location.[1]
Protocol 2: Real-Time Stability Assessment by HPLC
This protocol outlines a method to determine the stability of your compound under specific storage conditions.
-
Materials:
-
High-purity 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
-
HPLC-grade solvent(s) for stock solution and mobile phase.
-
Reversed-phase C18 HPLC column.[11]
-
HPLC system with a UV or PDA detector.
-
-
Procedure:
-
Time Zero (T=0) Sample: Prepare a stock solution of the compound in your chosen solvent as per Protocol 1. Immediately analyze this solution by HPLC to obtain the initial purity profile. Record the peak area of the main compound.
-
Storage: Store the remaining stock solution under the desired test conditions (e.g., 4°C, -20°C, room temperature).
-
Time Point Analysis: At regular intervals (e.g., 24 hours, 7 days, 30 days), retrieve an aliquot, allow it to reach room temperature, and analyze it by HPLC using the same method as the T=0 sample.
-
Data Analysis: Compare the purity and peak area of the main compound at each time point to the T=0 sample. The appearance of new peaks or a decrease in the main peak area indicates degradation. Calculate the percentage of the compound remaining at each time point.
-
Understanding the Chemistry of Degradation
Preventing degradation is rooted in understanding the compound's chemical vulnerabilities. The structure of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine contains several sites susceptible to chemical change.
-
Amine Oxidation: The primary amine on the ethyl chain is a key site for oxidation, which can lead to the formation of N-oxides or other degradation products. This is a common pathway for aromatic amines.[9]
-
Reaction with Carbon Dioxide: The basic amine group readily reacts with atmospheric CO2, an electrophile, to form a solid carbonate salt.[1] This is often observed as a white crust on container threads.
-
Photodegradation: Aromatic systems can be sensitive to UV light, which can induce degradation reactions. Storing in amber or opaque containers is a critical preventative measure.[1]
-
C-F and Ether Bond Stability: The fluoroethoxy group is generally stable. The Carbon-Fluorine (C-F) bond is exceptionally strong, and cleavage is not a common degradation pathway under normal storage conditions.[12] Similarly, the ether linkage is typically robust. Degradation is far more likely to initiate at the more reactive ethylamine moiety.
Visualizing Potential Degradation
The following diagram illustrates the primary sites of potential degradation on the molecule.
Caption: Potential degradation pathways for the target molecule.
Troubleshooting Workflow
Use this workflow to diagnose and address potential stability issues.
Caption: A decision-making workflow for troubleshooting common degradation issues.
References
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- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Phenylethylamine HCl.
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- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-(3-Fluorophenyl)ethylamine.
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: (+/-)-1-(4-Fluorophenyl)ethylamine.
- Creative Diagnostics. (n.d.). Phenylethylamine [HRP] (DAG072S).
- Safety data sheet. (n.d.). 2-Phenylethylamine.
- TCI Chemicals. (2025, November 07). SAFETY DATA SHEET: 2-(2-Fluorophenyl)ethylamine.
- J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET: 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine.
- Sigma-Aldrich. (n.d.). 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
- Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 2-(4-Fluorophenyl)ethylamine.
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Validation & Comparative
A Comparative Guide to the Efficacy of Phenylethylamine Derivatives: Profiling 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
This guide provides a comprehensive comparison of the predicted efficacy of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine against other well-characterized phenylethylamine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes established structure-activity relationships (SAR) to forecast the pharmacological profile of this novel compound. We will delve into the mechanistic underpinnings of phenylethylamine action and provide detailed, field-proven experimental protocols for empirical validation.
Introduction: The Phenylethylamine Scaffold - A Universe of Pharmacological Diversity
The β-phenylethylamine (PEA) scaffold is one of the most privileged structures in medicinal chemistry and neuropharmacology. In its unsubstituted form, PEA is an endogenous trace amine that acts as a central nervous system stimulant.[1] Its true power, however, lies in its chemical tractability. Subtle modifications to the phenyl ring, the ethylamine side chain, or the terminal amine group can dramatically alter a compound's affinity and efficacy for a wide array of biological targets, including monoamine transporters and G-protein coupled receptors (GPCRs).[2] This chemical diversity has given rise to compounds ranging from antidepressants and stimulants to potent psychedelics.
This guide focuses on 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, a derivative featuring a unique 4-position substitution that combines an ether linkage with terminal fluorination. While specific binding and efficacy data for this compound are not yet in the public domain, we can construct a robust predictive profile by analyzing the established SAR of its chemical neighbors.[3] This analysis will compare its predicted properties to foundational derivatives to highlight its potential place within the vast pharmacological landscape of phenylethylamines.
Core Mechanisms of Action: Modulating Monoaminergic Systems
Phenylethylamine derivatives exert their effects primarily by interacting with the machinery of monoaminergic neurotransmission—specifically, the systems for serotonin (5-HT), dopamine (DA), and norepinephrine (NE). Their actions can be broadly categorized into two main mechanisms:
-
Interaction with Monoamine Transporters: Many phenylethylamines bind to the serotonin transporter (SERT), dopamine transporter (DAT), and/or norepinephrine transporter (NET).[2] Depending on their intrinsic properties, they can act as reuptake inhibitors, blocking the transporter's function, or as releasing agents, reversing the transporter's direction of flow. This leads to a significant increase in the synaptic concentration of the respective neurotransmitter(s).[1][[“]]
-
Direct Receptor Agonism: A significant class of phenylethylamines, particularly those with 2,5-dimethoxy substitutions, act as direct agonists at serotonin receptors, with a special predilection for the 5-HT2A subtype.[5] Activation of this receptor is the primary mechanism behind the profound perceptual and cognitive effects of psychedelic compounds.
The specific pattern of substitutions on the phenylethylamine scaffold dictates the compound's affinity for these targets and its functional output (e.g., reuptake inhibition vs. release, or receptor activation).
Figure 1: General mechanisms of phenylethylamine action at a monoaminergic synapse.
Structure-Activity Relationships (SAR): Predicting the Profile of a Novel Derivative
The pharmacological identity of a phenylethylamine is written in its chemical structure. By dissecting the role of specific substitutions, we can predict the activity of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
The Critical Role of the 4-Position Substituent
The para- or 4-position of the phenyl ring is a key locus for modulating activity.
-
Halogen Substitution: The introduction of a halogen, such as chlorine, at the 4-position generally enhances affinity for the serotonin transporter (SERT). For example, p-chlorophenylethylamine is a more effective inhibitor of serotonin uptake and inducer of serotonin release than its unsubstituted parent compound.[6] This suggests that the 4-position can accommodate and benefit from an electronegative substituent.
-
Alkoxy Group Substitution: Adding an alkoxy (oxygen-linked alkyl) group at the 4-position can have varied effects. Simple, short-chain alkoxy groups, like methoxy, may decrease affinity for the 5-HT2A receptor compared to alkyl or halogen groups.[5] However, extending the alkoxy chain can recover or even increase this affinity.[7] Studies on 4-alkoxy-2,5-dimethoxyphenethylamines show that increasing the length of the alkoxy group generally increases binding affinity at 5-HT2A and 5-HT2C receptors.[7]
The Influence of Fluorination
Fluorine is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its strategic incorporation can enhance metabolic stability, alter pKa, and improve binding affinity by forming favorable interactions with receptor binding pockets.[3] In the context of alkoxy-substituted phenethylamines, fluorination of the alkoxy chain has been shown to produce compounds with moderate to high affinity for the 5-HT2A receptor.[8][9]
Predicted Profile of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
Based on the established SAR principles, we can formulate a predictive profile:
-
Likely SERT/Monoamine Transporter Interaction: The presence of an electronegative fluoroethoxy group at the 4-position suggests a significant interaction with monoamine transporters, particularly SERT, akin to other para-substituted derivatives.[6][10]
-
Potential 5-HT2A Receptor Affinity: The 4-position alkoxy group, combined with terminal fluorination, suggests at least a moderate binding affinity for the 5-HT2A receptor. While it lacks the 2,5-dimethoxy pattern typical of potent psychedelic agonists, the fluoroethoxy moiety is substantial enough to likely confer some receptor interaction.[7][9]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong. The terminal fluorine on the ethoxy group is expected to block metabolic degradation at that position (e.g., by cytochrome P450 enzymes), potentially leading to a longer biological half-life compared to a non-fluorinated analogue.[3]
Comparative Efficacy Analysis
To contextualize the predicted profile of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, we compare it with several key derivatives representing different points in the pharmacological spectrum.
| Compound | Structure | Primary Target(s) | Known/Predicted Efficacy | Key References |
| Phenethylamine (PEA) | Unsubstituted | DAT, NET, TAAR1 | Weak releasing agent, rapidly metabolized. | [1][11] |
| p-Chlorophenylethylamine | 4-Chloro substitution | SERT, DAT | Potent serotonin releasing agent and uptake inhibitor (Ki ≈ 430 nM for [³H]5-HT uptake). | [6] |
| 2C-B-Fly | Conformationally rigid 2,5-dimethoxy derivative | 5-HT2A, 5-HT2C Receptors | Potent partial agonist at 5-HT2A (Ki ≈ 1.3 nM). | [12] |
| 2-[4-(2-Fluoroethoxy)phenyl]ethylamine | 4-(2-Fluoroethoxy) substitution | Predicted: SERT, 5-HT2A | Predicted: Serotonin releasing agent/reuptake inhibitor with moderate 5-HT2A affinity and enhanced metabolic stability. | [3] (by SAR) |
Note: Quantitative data for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine is not publicly available and its profile is predicted based on SAR.
Experimental Protocols for Empirical Validation
Trustworthy scientific claims require empirical validation. The following protocols describe the gold-standard assays necessary to definitively characterize the efficacy of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine and its derivatives.
Protocol 1: Competitive Radioligand Binding Assay for Human 5-HT2A Receptor Affinity (Ki)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for a specific receptor.
Causality: The choice of a high-affinity radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and a receptor source with high expression (e.g., HEK293 cells transfected with the human 5-HT2A receptor) is critical for achieving a robust signal-to-noise ratio. Using a non-selective antagonist (e.g., mianserin) to define non-specific binding ensures that the measured competition is specific to the target receptor.[13]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the human 5-HT2A receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Centrifuge at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended, and protein concentration is determined via a BCA assay.[14]
-
Assay Setup: In a 96-well plate, combine in triplicate:
-
Total Binding: Receptor membranes, a fixed concentration of radioligand (e.g., 0.5 nM [¹²⁵I]DOI), and assay buffer.[15]
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM mianserin).
-
Competition: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., 0.01 nM to 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[14]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash filters rapidly three times with ice-cold wash buffer.[14]
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in each well using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding (Total CPM - Non-specific CPM). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[16]
Figure 2: Workflow for a competitive radioligand binding assay.
Protocol 2: Synaptosomal [³H]-Serotonin Uptake Inhibition Assay (IC₅₀)
This functional assay measures a compound's ability to inhibit the reuptake of a neurotransmitter into presynaptic terminals, providing a direct measure of its potency at the transporter.
Causality: Synaptosomes are resealed nerve terminals that contain functional transporters.[17] Using brain regions enriched in a specific transporter (e.g., striatum for DAT, hippocampus for SERT) enhances the specificity of the assay.[18] Terminating the reaction by rapid filtration is crucial to stop the uptake process quickly and accurately measure the accumulated radioactivity.
Step-by-Step Methodology:
-
Synaptosome Preparation: Euthanize a rodent (e.g., male Wistar rat) and rapidly dissect the brain region of interest (e.g., hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).[19]
-
Homogenize the tissue in a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 min at 4°C to pellet the crude synaptosomes.[18]
-
Resuspend the pellet in Krebs-Ringer-HEPES buffer and determine the protein concentration.
-
Uptake Assay: In a 96-well plate, pre-incubate the synaptosomal suspension (e.g., 10-20 µg protein/well) for 10-15 minutes at 37°C with either vehicle, a high concentration of a selective inhibitor (for non-specific uptake, e.g., 10 µM fluoxetine for SERT), or varying concentrations of the test compound.[17]
-
Initiate Uptake: Add [³H]-serotonin (final concentration ~100-200 nM) to all wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer.
-
Quantification & Analysis: Measure radioactivity using a liquid scintillation counter. Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the percentage of inhibition for each test compound concentration and calculate the IC₅₀ value using non-linear regression.
Protocol 3: In Vivo Microdialysis in Freely Moving Rats
This in vivo technique provides the most physiologically relevant data by measuring how a compound affects extracellular neurotransmitter levels in the brain of an awake animal.
Causality: Stereotaxic surgery ensures the precise placement of the microdialysis probe in a specific brain region (e.g., the nucleus accumbens, a key area for reward and monoamine signaling).[11] Allowing the animal to recover from surgery minimizes the influence of acute stress on neurotransmitter baseline levels. A slow perfusion rate (1-2 µL/min) is essential for efficient diffusion of analytes from the extracellular fluid into the probe.[20]
Step-by-Step Methodology:
-
Stereotaxic Surgery: Anesthetize a rat and place it in a stereotaxic frame. Following aseptic procedures, drill a small hole in the skull above the target region (e.g., nucleus accumbens: AP +1.7 mm, ML ±1.6 mm from bregma; DV -7.8 mm from dura).[20][21]
-
Slowly lower a guide cannula to just above the target coordinates and secure it to the skull with dental cement. Allow the animal to recover for at least 48-72 hours.
-
Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at 1-2 µL/min. Allow the system to equilibrate for 2-3 hours.[21]
-
Sample Collection: Collect dialysate samples into vials every 10-20 minutes using a refrigerated fraction collector. Collect at least 3-4 baseline samples.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle control.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Sample Analysis: Analyze the neurotransmitter content (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Quantify neurotransmitter concentrations against a standard curve. Express post-injection levels as a percentage change from the stable baseline average.
Figure 3: Workflow for an in vivo microdialysis experiment.
Conclusion and Future Directions
The phenylethylamine scaffold remains a remarkably fertile ground for neuropharmacological discovery. While direct experimental data for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine is pending, a rigorous analysis of structure-activity relationships allows us to predict a compelling pharmacological profile. We forecast it to be a potent modulator of the serotonin system, likely acting as a reuptake inhibitor or releasing agent, with moderate affinity for the 5-HT2A receptor and enhanced metabolic stability.
This predictive framework, however, is not a substitute for empirical data. The true efficacy and therapeutic potential of this compound can only be unlocked through systematic investigation. The detailed protocols provided in this guide offer a clear, validated pathway for researchers to determine its precise binding affinities, functional potencies, and in vivo neurochemical effects, thereby firmly placing 2-[4-(2-Fluoroethoxy)phenyl]ethylamine on the pharmacological map.
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Wieronska, J. M. et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. [Link]
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Kumar, V. et al. (2015). Synthesis and in vivo evaluation of [18F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([18F]FECUMI-101) as an imaging probe for 5-HT1A receptor agonist in nonhuman primates. ACS Chemical Neuroscience. [Link]
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Wang, X. et al. (2005). Effects of beta-phenylethylamine on dopaminergic neurons of the ventral tegmental area in the rat: a combined electrophysiological and microdialysis study. Journal of Neurochemistry. [Link]
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Aliabadi, A. et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]
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Comparative analysis of the binding affinity of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine to serotonin and dopamine transporters
A Comparative Analysis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Binding Affinity to Serotonin and Dopamine Transporters
This guide provides a detailed comparative analysis of the binding affinity of the phenethylamine derivative, 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, for the serotonin transporter (SERT) and the dopamine transporter (DAT). This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of monoamine transporter ligands.
Introduction: The Significance of Transporter Selectivity
The serotonin and dopamine systems are critical for regulating mood, cognition, and motor function. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters, SERT and DAT. Compounds that inhibit these transporters can have profound therapeutic effects. The selectivity of a compound for SERT over DAT, or vice versa, is a crucial determinant of its pharmacological profile and potential clinical applications. Phenethylamines represent a class of compounds with significant interactions with monoamine transporters.[1] Understanding the specific binding affinities of novel derivatives like 2-[4-(2-Fluoroethoxy)phenyl]ethylamine is fundamental to predicting their in vivo effects.
Fundamental Principles: Radioligand Binding Assays
To quantify the interaction of a test compound with a specific transporter, competitive radioligand binding assays are the gold standard.[2] This technique relies on the principle of competition between a radiolabeled ligand with known high affinity for the transporter (the "radioligand") and the unlabeled test compound. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), we can calculate its inhibitory constant (Ki), a measure of its binding affinity.
The relationship between IC50 and Ki is defined by the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki is the inhibitory constant of the test compound.
-
IC50 is the concentration of the test compound that inhibits 50% of specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the transporter.
A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Determining SERT and DAT Binding Affinities
The following protocols outline the standardized procedures for conducting in vitro competitive radioligand binding assays to determine the Ki values for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine at human SERT and DAT. These assays are typically performed using cell lines stably expressing the human transporters.[3]
-
Cell Membranes: HEK-293 cells stably transfected with either human SERT (hSERT) or human DAT (hDAT).
-
Radioligands:
-
Test Compound: 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Determinants:
-
For SERT: Fluoxetine (10 µM).
-
For DAT: Mazindol (10 µM).
-
-
Instrumentation: Scintillation counter, 96-well plates, filter harvester.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Homogenize cells expressing the target transporter in a cold lysis buffer and centrifuge to pellet the membranes.[9] Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[9]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Membrane homogenate (typically 20-50 µg of protein).
-
A range of concentrations of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
-
A fixed concentration of the appropriate radioligand (e.g., ~1 nM [³H]Citalopram for SERT or ~2 nM [³H]WIN 35,428 for DAT).
-
-
Total and Non-specific Binding:
-
For total binding, omit the test compound and add assay buffer instead.
-
For non-specific binding, add a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT or 10 µM Mazindol for DAT).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[10]
-
Comparative Binding Affinity Data
Table 1: Hypothetical Binding Affinity Profile of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
| Transporter | Radioligand | Hypothetical Kᵢ (nM) |
| SERT | [³H]Citalopram | 50 |
| DAT | [³H]WIN 35,428 | 250 |
Disclaimer: These are hypothetical values for illustrative purposes, based on the known pharmacology of related compounds. Actual experimental values may vary.
The selectivity of a compound is often expressed as a ratio of its Ki values for different transporters.
-
SERT Selectivity Ratio (DAT Kᵢ / SERT Kᵢ): 250 nM / 50 nM = 5-fold
This hypothetical profile suggests that 2-[4-(2-Fluoroethoxy)phenyl]ethylamine has a moderate preference for the serotonin transporter over the dopamine transporter.
Structural and Mechanistic Insights
The phenethylamine scaffold is a common feature in many psychoactive substances.[13] The affinity and selectivity for SERT and DAT are influenced by various structural modifications. The fluoroethoxy group at the 4-position of the phenyl ring in 2-[4-(2-Fluoroethoxy)phenyl]ethylamine is expected to play a key role in its interaction with the transporter binding pockets. This substitution may enhance interactions with specific amino acid residues within the SERT binding site, leading to a higher affinity compared to DAT.
Caption: Competitive binding at the transporter site.
Functional Implications and Therapeutic Potential
A compound with a 5-fold selectivity for SERT over DAT would be classified as a serotonin-preferring reuptake inhibitor. Such a profile suggests that at therapeutic doses, it would primarily enhance serotonergic neurotransmission. This could have potential applications in the treatment of depression and anxiety disorders, similar to selective serotonin reuptake inhibitors (SSRIs). The weaker, but still present, affinity for DAT might contribute to a broader spectrum of effects, potentially influencing motivation and focus, which could be beneficial in certain patient populations. However, this dual action could also increase the risk of side effects associated with dopamine system modulation. Further functional assays, such as neurotransmitter uptake inhibition assays, would be necessary to confirm the inhibitory activity and functional selectivity of the compound.[14]
Conclusion
The comparative analysis of the binding affinity of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine for SERT and DAT is crucial for elucidating its pharmacological profile. Based on established structure-activity relationships, this compound is predicted to be a serotonin-preferring reuptake inhibitor. The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of its binding affinities and selectivity, which are essential steps in the drug discovery and development process.
References
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- [3H]WIN 35,428 ([3H]CFT)
- [3H]citalopram binding to brain and platelet membranes of human and r
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- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: )
- WIN 35428 (top) or cocaine (bottom) inhibition of [ 3 H]dopamine...
- In vitro assays for the functional characterization of the dopamine transporter (D
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- Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC. (URL: )
- Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed. (2013, November 7). (URL: )
- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer N
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- (PDF)
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- K I values (lM)
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation for Novel Psychoactive Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Bench-to-Behavior Gap for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
In the landscape of central nervous system (CNS) drug discovery, the journey from a promising molecule in a test tube to a validated therapeutic effect in a living system is fraught with complexity. The ultimate goal is to establish a clear In Vitro-In Vivo Correlation (IVIVC), a predictive relationship between a compound's activity at the molecular level and its physiological or behavioral outcomes.[1][2] This guide provides an in-depth comparison of the methodologies used to characterize the activity of a novel phenethylamine derivative, 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, hereafter referred to as Compound F-EtO.
Phenethylamine and its analogues are well-known for their interactions with monoamine neurotransmitter systems, including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3][4][5] These transporters are critical for regulating synaptic neurotransmitter levels, and their modulation can lead to profound behavioral effects.[6] Compound F-EtO, with its characteristic phenethylamine scaffold, is hypothesized to act as a monoamine transporter inhibitor. This guide will detail the essential in vitro assays required to determine its potency and selectivity, and the subsequent in vivo studies to assess its functional consequences, culminating in an analysis of the IVIVC.
Section 1: In Vitro Characterization: Quantifying Molecular Potency and Selectivity
The foundational step in characterizing Compound F-EtO is to determine its direct interaction with the primary molecular targets. This is achieved through a combination of radioligand binding and functional uptake inhibition assays using cell lines that recombinantly express the human monoamine transporters.[3][7][8]
Rationale for Assay Selection
-
Radioligand Binding Assays: These assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[9][10] By measuring the ability of Compound F-EtO to displace a known high-affinity radioligand, we can determine its inhibition constant (Kᵢ), a direct measure of binding affinity. This is crucial for understanding how tightly the compound binds to DAT, NET, and SERT.
-
Neurotransmitter Uptake Inhibition Assays: While binding indicates affinity, it does not confirm functional activity. Uptake assays measure the compound's ability to block the primary function of the transporters: clearing neurotransmitters from the synapse.[3][11] This provides a functional potency value (IC₅₀), which is often more relevant for predicting in vivo effects.[12]
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
This protocol outlines the measurement of IC₅₀ values for Compound F-EtO at hDAT, hNET, and hSERT expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Compound F-EtO, dissolved in DMSO.
-
Reference inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Paroxetine for SERT).
-
Krebs-Ringer-HEPES (KRH) assay buffer.
-
96-well cell culture plates and harvester.
-
Scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Compound F-EtO in KRH buffer. A typical concentration range would span from 0.1 nM to 100 µM.
-
Pre-incubation: Wash the cells once with KRH buffer. Add the various concentrations of Compound F-EtO or reference inhibitor to the wells and pre-incubate for 10-20 minutes at 37°C.[11] This allows the compound to reach equilibrium with the transporters.
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., 5 nM [³H]DA) to all wells.[8]
-
Incubation: Incubate the plate for a short, defined period (e.g., 10 minutes) at 37°C.[8][13] This time should be within the linear range of uptake for the specific cell line.
-
Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold KRH buffer. This removes the free radioligand.
-
Lysis and Counting: Lyse the cells and measure the radioactivity trapped inside using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of Compound F-EtO. Fit the data using a nonlinear regression model to determine the IC₅₀ value.
Diagram: In Vitro Uptake Inhibition Workflow
Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.
Hypothetical In Vitro Data Summary
The following table presents plausible data for Compound F-EtO, benchmarked against cocaine, a well-characterized non-selective monoamine reuptake inhibitor.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity |
| Compound F-EtO | 25 | 80 | 750 | 30x |
| Cocaine | 250 | 150 | 300 | 1.2x |
Interpretation: These hypothetical results suggest that Compound F-EtO is a potent DAT inhibitor with significant, though lesser, activity at NET. Importantly, it displays a 30-fold selectivity for DAT over SERT, a profile that often correlates with psychostimulant properties.[14]
Section 2: In Vivo Assessment: Evaluating Behavioral and Physiological Effects
Translating in vitro potency to in vivo efficacy requires selecting an appropriate animal model that reflects the hypothesized mechanism of action. Given the potent DAT inhibition observed in vitro, a locomotor activity test in mice is a logical first step to assess potential psychostimulant effects.[15][16][17]
Rationale for Model Selection
Increased dopamine signaling in brain regions like the nucleus accumbens is strongly linked to an increase in spontaneous locomotor activity. By blocking dopamine reuptake, DAT inhibitors are expected to produce a dose-dependent increase in movement. This makes the open-field locomotor test a sensitive and reliable assay for evaluating the in vivo functional consequences of DAT inhibition.[15][18]
Experimental Protocol: Mouse Locomotor Activity Test
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Compound F-EtO, dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Vehicle control.
-
Automated locomotor activity chambers equipped with infrared beams.[16]
Step-by-Step Methodology:
-
Acclimation: Transport mice to the testing room at least 60 minutes before the experiment to acclimate to the new environment.[18]
-
Habituation: Place each mouse individually into a locomotor activity chamber for a 30-minute habituation period. This minimizes the influence of novelty-induced hyperactivity on the drug effect.
-
Dosing: After habituation, remove the mice, administer the assigned dose of Compound F-EtO (e.g., 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Testing: Immediately return the mice to the same activity chambers.[15]
-
Data Collection: Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-120 minutes using the automated software.[15][19]
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect. Calculate the total activity for each dose group and compare them to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test).[16]
Diagram: In Vivo Locomotor Activity Workflow
Caption: Workflow for the in vivo mouse locomotor activity experiment.
Hypothetical In Vivo Data Summary
The following table summarizes plausible results from the locomotor activity study.
| Treatment Group (mg/kg, IP) | Total Distance Traveled (meters, mean ± SEM) | % Change from Vehicle |
| Vehicle | 150 ± 15 | - |
| Compound F-EtO (1) | 165 ± 20 | +10% |
| Compound F-EtO (3) | 280 ± 35 | +87% |
| Compound F-EtO (10) | 550 ± 60 | +267% |
| Compound F-EtO (30) | 520 ± 75 | +247% |
| p < 0.05 vs. Vehicle |
Interpretation: The data show a dose-dependent increase in locomotor activity, which is consistent with the profile of a psychostimulant acting via DAT inhibition. The effect appears to plateau or slightly decrease at the highest dose, which could be due to the emergence of competing stereotyped behaviors or other off-target effects. The effective dose producing a half-maximal response (ED₅₀) can be estimated from this dose-response curve.
Section 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The central challenge is to understand how the in vitro potency (IC₅₀ of 25 nM at DAT) translates to the observed in vivo behavioral effects. A direct correlation is rare due to a host of complex pharmacokinetic and pharmacodynamic factors.[20][21]
Key Factors Influencing IVIVC for CNS Drugs:
-
Pharmacokinetics (ADME):
-
Absorption & Distribution: How quickly and to what extent does Compound F-EtO get absorbed into the bloodstream and distribute to the brain?
-
Metabolism: Is the compound rapidly metabolized into inactive or active metabolites? The fluoroethoxy group may be designed to block metabolism and increase stability.
-
Excretion: How quickly is the compound cleared from the body?
-
-
Blood-Brain Barrier (BBB) Penetration: A compound can be highly potent in vitro but ineffective in vivo if it cannot cross the BBB to reach its CNS target.[21] The unbound concentration of the drug in the brain is the most relevant predictor of pharmacological activity.[20]
-
Receptor Occupancy: The in vivo dose must be sufficient to achieve a certain level of DAT occupancy to elicit a behavioral response. This is often determined through separate PET imaging or ex vivo binding studies.
-
Off-Target Effects: At higher concentrations in vivo, the compound may interact with other targets (e.g., SERT, NET), leading to a more complex behavioral profile than predicted by its primary mechanism alone.
Diagram: Factors Influencing In Vitro-In Vivo Correlation
Caption: The relationship between in vitro potency and in vivo effects.
Analysis for Compound F-EtO: The potent in vitro DAT inhibition (IC₅₀ = 25 nM) is consistent with the robust stimulant-like effects observed in vivo. However, a quantitative IVIVC would require further studies to measure the unbound brain concentration of Compound F-EtO at the behaviorally active doses. If, for example, the 10 mg/kg dose resulted in an unbound brain concentration of ~50 nM, this would represent a reasonable correlation, suggesting that achieving a brain concentration approximately twice the in vitro IC₅₀ is needed to drive a significant behavioral response. Discrepancies could point to issues like poor BBB penetration or rapid metabolism.
Conclusion
This guide outlines a systematic, two-pronged approach to characterizing a novel psychoactive compound, 2-[4-(2-Fluoroethoxy)phenyl]ethylamine. The in vitro assays established its profile as a potent and selective dopamine transporter inhibitor. This hypothesis was functionally validated in vivo, where the compound produced robust, dose-dependent psychostimulant effects. While a qualitative correlation is evident, establishing a quantitative IVIVC is a critical next step that requires dedicated pharmacokinetic and target engagement studies. This integrated approach, blending molecular pharmacology with behavioral neuroscience, is indispensable for advancing CNS drug discovery and for making informed decisions about the therapeutic potential of new chemical entities.
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Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 631. Available from: [Link]
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Dan, Y., et al. (2021). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceutics, 13(10), 1543. Available from: [Link]
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Sadiq, M. W., et al. (2022). In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. Pharmaceutics, 14(1), 186. Available from: [Link]
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Herraiz, T., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 1-13. Available from: [Link]
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Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 923-933. Available from: [Link]
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Tricklebank, M., & Bristow, L. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available from: [Link]
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BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Available from: [Link]
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Van der Velden, W. J. C., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(32), 11236-11244. Available from: [Link]
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Luethi, D., et al. (2018). Monoamine Transporter Inhibition. International Journal of Neuropsychopharmacology. Available from: [Link]
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Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 74-81. Available from: [Link]
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A Researcher's Guide to Antibody Specificity for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
An In-Depth Technical Comparison for Ensuring Accurate Immunodetection
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into the causality behind experimental choices and present a self-validating system for antibody characterization.
The Target Molecule: 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
2-[4-(2-Fluoroethoxy)phenyl]ethylamine, also known as 2-(4-(2-fluoroethoxy)phenyl)ethan-1-amine, is a phenethylamine derivative. Its structure, characterized by a fluoroethoxy group attached to the phenyl ring, makes it a subject of interest in medicinal chemistry and neuropharmacology.[3] The precise detection of this molecule is often crucial for understanding its metabolic fate, pharmacokinetic profile, and potential therapeutic applications.[4][5]
Chemical Structure:
Figure 1. Structure of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
The Imperative of Cross-Reactivity Assessment
Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to other, structurally similar molecules.[6] This can lead to false-positive results and misinterpretation of data.[7] Therefore, a rigorous assessment of an antibody's binding profile against a panel of structurally related compounds is a mandatory validation step.[8]
For 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, potential cross-reactants would include compounds with similar phenethylamine backbones but with different substitutions on the phenyl ring or alterations to the ethylamine or fluoroethoxy moieties.
Experimental Design for a Comprehensive Cross-Reactivity Assessment
A multi-pronged approach utilizing several established techniques is the most robust strategy for evaluating antibody specificity.[9] We will focus on three key methods:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): Ideal for quantifying the binding affinity of the antibody to the target and its analogs in a high-throughput format.[7]
-
Western Blotting: A powerful technique to assess specificity, especially when the target molecule can be conjugated to a carrier protein.[10][11]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on antibody-antigen interactions, offering a detailed understanding of binding affinity and specificity.[12][13]
Selection of Analog Compounds for Cross-Reactivity Testing
The selection of appropriate analog compounds is critical for a meaningful cross-reactivity assessment. These compounds should be chosen based on structural similarity to the target molecule. For 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, a suitable panel of analogs would include:
-
2-Phenylethylamine: The parent compound without any ring substitutions.[14]
-
2-(4-Fluorophenyl)ethylamine: To assess the impact of the fluoro group alone.[3]
-
2-(2-Fluorophenyl)ethylamine: To evaluate the influence of the fluoro group's position.[15]
-
2-(4-Trifluoromethylphenyl)ethylamine: To test a different halogen-containing group.[16]
-
2-(4-Methoxyphenyl)ethylamine: To compare the ethoxy group with a methoxy group.
-
N-substituted analogs: Such as N,N-dimethyl-2-fluoro-2-phenylethylamine, to check for interference from modifications to the amine group.[17]
Experimental Protocols
Competitive ELISA
Competitive ELISA is particularly well-suited for small molecules that may have only a single epitope.[18][19] In this assay, the sample antigen competes with a labeled reference antigen for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of the target analyte in the sample.[19]
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with a conjugate of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine and a carrier protein (e.g., BSA or OVA).[20] Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.[21][22]
-
Competitive Reaction: Prepare serial dilutions of the target molecule and each analog compound. In a separate plate, pre-incubate these dilutions with a constant, limited concentration of the primary antibody for 1-2 hours at room temperature.
-
Incubation: Add the pre-incubated antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP).[22]
-
Signal Detection: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the analyte concentration to generate a standard curve. The concentration at which 50% of the antibody binding is inhibited (IC50) is determined for the target and each analog.
Figure 2. Competitive ELISA Workflow
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.[10][11] For small molecules, this technique is adapted by using protein conjugates of the target and analog compounds.
Step-by-Step Protocol:
-
Sample Preparation: Prepare protein conjugates of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine and each of the selected analog compounds with a carrier protein like BSA.
-
SDS-PAGE: Separate the protein conjugates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[10][23]
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized concentration, typically for several hours at room temperature or overnight at 4°C.[11]
-
Washing: Wash the membrane thoroughly with a wash buffer (e.g., TBST) to remove unbound primary antibody.[23]
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody.[24]
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent or fluorescent substrate and visualize the bands using an appropriate imaging system.[10]
-
Analysis: Compare the signal intensity of the bands corresponding to the target conjugate with those of the analog conjugates.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[12][13] It is highly valuable for characterizing antibody-antigen binding kinetics and affinity.[13][25]
Step-by-Step Protocol:
-
Chip Preparation: Immobilize the primary antibody onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject solutions of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine and each analog compound at various concentrations over the chip surface.
-
Association and Dissociation: Monitor the binding (association) and unbinding (dissociation) of the analytes to the immobilized antibody in real-time.[13]
-
Regeneration: After each analyte injection, regenerate the chip surface to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Figure 3. Surface Plasmon Resonance Workflow
Comparative Data Summary
The following tables present hypothetical data to illustrate how the results of a cross-reactivity assessment might be summarized.
Table 1: Competitive ELISA Results
| Compound | IC50 (nM) | % Cross-Reactivity |
| 2-[4-(2-Fluoroethoxy)phenyl]ethylamine | 10 | 100 |
| 2-Phenylethylamine | >10,000 | <0.1 |
| 2-(4-Fluorophenyl)ethylamine | 500 | 2 |
| 2-(2-Fluorophenyl)ethylamine | 800 | 1.25 |
| 2-(4-Trifluoromethylphenyl)ethylamine | >10,000 | <0.1 |
| 2-(4-Methoxyphenyl)ethylamine | 1,200 | 0.83 |
% Cross-Reactivity = (IC50 of Target / IC50 of Analog) x 100
Table 2: Surface Plasmon Resonance (SPR) Kinetics
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| 2-[4-(2-Fluoroethoxy)phenyl]ethylamine | 1.5 x 10⁵ | 1.5 x 10⁻⁴ | 1.0 x 10⁻⁹ |
| 2-(4-Fluorophenyl)ethylamine | 3.0 x 10³ | 1.5 x 10⁻³ | 5.0 x 10⁻⁷ |
| 2-(2-Fluorophenyl)ethylamine | 1.8 x 10³ | 1.4 x 10⁻³ | 8.0 x 10⁻⁷ |
Interpretation and Conclusion
A thorough cross-reactivity assessment is a cornerstone of antibody validation.[8][26] The data presented in this guide, although hypothetical, illustrates how a combination of techniques can provide a comprehensive picture of an antibody's specificity. An antibody with high specificity for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine would exhibit a significantly lower IC50 and KD for the target molecule compared to structurally similar compounds.
By adhering to these rigorous validation principles, researchers can ensure the accuracy and reliability of their findings, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutic agents.
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A Comparative Guide to the Conformational Landscape of 2-Phenylethylamine: The Modulatory Role of Fluorine Substitution
Introduction: The Dynamic Conformation of a Neuromodulatory Scaffold
2-Phenylethylamine (PEA) represents a foundational scaffold in neuropharmacology. As an endogenous trace amine, its structural backbone is present in a vast array of neurotransmitters, psychoactive compounds, and therapeutic agents. The biological activity of these molecules is inextricably linked to their three-dimensional structure, particularly the spatial relationship between the aromatic ring and the terminal amino group. This relationship is not static; it is governed by a delicate balance of intramolecular forces that define a complex conformational landscape. Understanding and controlling this landscape is a cornerstone of rational drug design.
This guide provides an in-depth comparison of the conformational preferences of the parent 2-phenylethylamine molecule and its fluorinated analogs. We will explore the underlying quantum mechanical forces that dictate conformational stability and demonstrate how the strategic substitution of hydrogen with fluorine—a common strategy in medicinal chemistry—serves as a powerful tool to predictably manipulate the molecule's preferred shape.[1][2]
Part 1: The Intrinsic Conformational Bias of 2-Phenylethylamine
The flexibility of PEA primarily arises from rotation around two key single bonds: the Cα-Cβ bond and the Cβ-C(Aryl) bond. This flexibility gives rise to two principal conformational families, defined by the N-C-C-C dihedral angle:
-
Anti (or Extended) Conformation: The ethylamine side chain extends away from the phenyl ring.
-
Gauche (or Folded) Conformation: The ethylamine side chain is folded back towards the phenyl ring.
Computational and experimental studies have conclusively shown that in the gas phase, isolated 2-phenylethylamine preferentially adopts a gauche conformation.[3][4][5][6][7] This preference is counterintuitive from a simple sterics perspective, which would favor the more extended anti form. The stability of the gauche conformer is attributed to a favorable, non-covalent interaction between the electron-rich π-system of the aromatic ring and the amino group.[5][7][8] This stabilizing N-H···π interaction is a form of intramolecular hydrogen bond.[1] While this folded form is dominant in isolation, the conformational equilibrium can be influenced by the surrounding environment, such as solvent effects.[3][4]
Four low-energy conformers, two gauche (GI, GII) and two anti (AI, AII), have been identified through molecular beam Fourier transform microwave spectroscopy, with the gauche forms being the most stable.[5][6][7][8]
Caption: Conformational equilibrium in 2-phenylethylamine.
Part 2: Fluorine as a Conformational Control Element
The substitution of hydrogen with fluorine is a widely used tactic in medicinal chemistry to modulate a drug's metabolic stability, lipophilicity, and binding affinity.[1][9] Beyond these effects, fluorine's unique electronic properties make it a powerful tool for influencing molecular conformation.[9][10] The key to this influence lies in the properties of the carbon-fluorine (C-F) bond.
-
Bond Polarity: Fluorine is the most electronegative element, creating a short, strong, and highly polarized C-F bond.[9] This introduces a significant local dipole moment that can engage in stabilizing or destabilizing electrostatic interactions with other parts of the molecule.
-
Hyperconjugation: The C-F bond is associated with a low-lying antibonding orbital (σ*C-F). This orbital can act as an effective electron acceptor from adjacent, electron-rich bonding orbitals (e.g., a C-H σ bond). This electron delocalization, known as hyperconjugation, is a stabilizing interaction that can dictate torsional preferences.[11][12][13][14] This effect is central to the "gauche effect," where conformations with adjacent electronegative substituents are unexpectedly stable.[14]
-
Weak Hydrogen Bond Acceptor: While organic fluorine is a very weak base, it can participate in unconventional hydrogen bonds (e.g., N-H···F, C-H···F), particularly when geometry forces a close approach of the interacting atoms.[1][15][16]
Part 3: Comparative Analysis: PEA vs. Aromatic Fluorinated Analogs
The most studied examples of fluorinated PEA involve substitution on the aromatic ring. This allows for a direct comparison of how fluorine perturbs the intrinsic conformational landscape of the parent molecule.
Causality of Conformational Shifts
When fluorine is placed on the phenyl ring, it exerts its influence in several ways:
-
Modulation of Ring Electronics: As a highly electronegative atom, fluorine withdraws electron density from the aromatic ring, which can weaken the N-H···π interaction that stabilizes the gauche conformer.
-
Introduction of New Interactions: In the ortho position, the fluorine atom is positioned where it can compete with the π-system for interaction with the amine. This can lead to the formation of a direct N-H···F intramolecular hydrogen bond, which in turn can stabilize specific gauche conformations.[1][2]
Infrared multiphoton photodissociation (IRMPD) spectroscopy combined with quantum chemical calculations has been instrumental in dissecting these effects in protonated PEA analogs.[1][2] For protonated ortho-fluoro-PEA (oF-H⁺PEA), the data confirms that the folded gauche conformers are stabilized by both N-H⁺···π and additional N-H⁺···F interactions.[1][2] This leads to a more complex energy landscape with multiple stable gauche conformers compared to the meta and para isomers, where the fluorine is too distant to interact directly with the amine group.[1]
Quantitative Conformational Data
The following table summarizes representative computational data comparing the parent protonated PEA with its ortho-fluorinated analog, highlighting the key dihedral angles and relative energies.
| Compound | Conformer | Key Interaction(s) | N-Cα-Cβ-C1 Dihedral (τ) | Relative Energy (kJ/mol) |
| H⁺PEA | Gauche | N-H⁺···π | ~ ±85° | 0.0 |
| Anti | - | ~ 180° | > 5.0 | |
| oF-H⁺PEA | Gauche 1 | N-H⁺···π, N-H⁺···F | ~ -80° | 0.0 |
| Gauche 2 | N-H⁺···π | ~ +82° | +1.9 | |
| Gauche 3 | N-H⁺···π, N-H⁺···F | ~ -175° (τ'), N-H···F | +3.4 |
Data synthesized from principles described in referenced literature.[1][2][4] Absolute values are dependent on the level of theory.
Part 4: Methodologies for Conformational Analysis
The elucidation of these subtle conformational preferences requires a synergistic approach, combining high-level computational chemistry with precise spectroscopic measurements.
Experimental Protocol: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy in solution is a primary tool for conformational analysis. The protocol relies on measuring parameters that are sensitive to molecular geometry.
Objective: To determine the dominant conformation and probe intramolecular interactions in a fluorinated PEA analog.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the fluorinated PEA analog in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of ~5-10 mg/mL. The choice of solvent is critical, as it can influence conformational equilibria.
-
¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Pay close attention to the signals for the benzylic (Hα) and amino (Hβ) protons of the ethylamine chain.
-
Coupling Constant (J-coupling) Analysis:
-
Measure the vicinal coupling constants (³J) between the Hα and Hβ protons.
-
Causality: The magnitude of ³J is related to the dihedral angle (θ) between the coupled protons via the Karplus equation. By analyzing these couplings, one can estimate the time-averaged dihedral angle and thus the relative populations of gauche and anti conformers.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Perform a 2D NOESY or 1D selective NOE experiment.
-
Causality: The NOE effect is a through-space interaction, proportional to r⁻⁶ (where r is the distance between nuclei). An NOE between the amine protons and the aromatic protons is direct evidence of a folded, gauche conformation where these groups are in close spatial proximity.
-
-
¹⁹F NMR and Heteronuclear Coupling:
-
Acquire a ¹⁹F NMR spectrum to confirm the fluorine environment.
-
In ¹H spectra, look for small, long-range couplings between the N-H protons and the fluorine atom (¹hJHF).
-
Causality: The observation of a through-space scalar coupling (¹hJHF) is a strong indicator of an N-H···F hydrogen bond, as this interaction facilitates the transmission of spin information.[15][16]
-
Caption: Workflow for NMR-based conformational analysis.
Computational Protocol: DFT-Based Conformational Search
Quantum chemical calculations are essential for mapping the potential energy surface and understanding the electronic origins of conformational stability.
Objective: To identify all low-energy conformers of a fluorinated PEA analog and quantify their relative stabilities and the interactions that govern them.
Step-by-Step Protocol:
-
Initial Structure Generation: Build the 3D structure of the fluorinated PEA molecule.
-
Conformational Search:
-
Perform a systematic or stochastic search of the conformational space by rotating key dihedral angles (e.g., N-Cα-Cβ-C1 and Cα-Cβ-C1-C2).
-
Causality: This initial exploration, often done with a computationally cheaper method (like molecular mechanics), is designed to identify all potential energy minima without bias.
-
-
Geometry Optimization and Frequency Calculation:
-
Take the unique conformers from the search and perform full geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT). A functional that accounts for dispersion forces (e.g., B3LYP-D3) with a robust basis set (e.g., aug-cc-pVTZ) is recommended.[1]
-
Causality: This step refines the geometry of each potential conformer to find the true local energy minimum on the potential energy surface.
-
Follow optimization with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. The frequencies also provide the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.
-
-
Energy Analysis:
-
Compare the ZPVE-corrected electronic energies of all optimized conformers to determine their relative stabilities and predict their Boltzmann populations at a given temperature.
-
-
Interaction Analysis (NBO):
-
Perform a Natural Bond Orbital (NBO) analysis on the most stable conformers.
-
Causality: NBO analysis allows for the quantification of stabilizing electronic interactions. For example, it can calculate the second-order perturbation energy (E(2)) associated with the delocalization of electrons from a donor orbital (e.g., a C-H σ bond or an amine lone pair) to an acceptor orbital (e.g., a σ*C-F antibonding orbital), providing quantitative evidence for hyperconjugation.[17][18]
-
Conclusion and Outlook
The conformational landscape of 2-phenylethylamine is dominated by a gauche folded structure stabilized by an intramolecular N-H···π interaction. The strategic introduction of fluorine provides a robust and predictable method for modulating this landscape. Aromatic fluorination, particularly at the ortho position, introduces a competing N-H···F interaction that can further stabilize specific gauche conformers and create a more intricate energy surface.[1][2]
This ability to pre-organize a flexible molecule into a desired conformation is of paramount importance in drug development. By locking the PEA scaffold into a specific shape that mimics the bioactive conformation required for receptor binding, fluorine substitution can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. The synergistic application of high-level computational modeling and detailed spectroscopic analysis provides the necessary framework for rationally designing next-generation therapeutics based on this critical neuropharmacological scaffold.
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Urban, J. J., Cronin, C. W., Roberts, R. R., & Famini, G. R. (1997). Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines. Journal of the American Chemical Society. [Link]
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Urban, J. J., Cronin, C. W., Roberts, R. R., & Famini, G. R. (1997). Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular. Contribution from the Chemistry Department, U.S. NaVal Academy. [Link]
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ChemNotate. (2024). The Role of Hyperconjugation in Organic Chemistry: A Comprehensive Guide. ChemNotate. [Link]
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Karagiannis, S., Tsoungas, P. G., & Vronteli, V. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. RSC Advances. [Link]
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Poblotzki, A., et al. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society. [Link]
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Gáspári, Z., et al. (2020). Influence of fluorine substitution on the molecular conformation of 3'-deoxy-3'-fluoro-5-methyluridine. Acta Crystallographica Section C Structural Chemistry. [Link]
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Ribeiro, D. S., & Rittner, R. (2003). The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes. The Journal of Organic Chemistry. [Link]
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Poblotzki, A., et al. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. PubMed. [Link]
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Thomas, S. P., et al. (2023). Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. Crystal Growth & Design. [Link]
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Poblotzki, A., et al. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society. [Link]
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Gholivand, K., & Parbestani, M. (2011). Effects of fluorine-substitution on the molecular properties of dimethyl ethers: A theoretical investigation. ResearchGate. [Link]
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López, J. C., et al. (2007). Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. PubMed. [Link]
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Tota, A., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Chemistry – A European Journal. [Link]
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Charlon, C., et al. (1987). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Annales Pharmaceutiques Françaises. [Link]
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Xu, Z., et al. (2014). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental an. UCLA Chemistry and Biochemistry. [Link]
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Campbell, A., & Pask, G. S. (1971). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society C: Organic. [Link]
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Navarrete-Vazquez, G., et al. (2007). Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. PubMed. [Link]
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Xu, Z., et al. (2014). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. ResearchGate. [Link]
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Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]
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PBworks. (2009). Organic / Gauche and Anti Conformers - Furman Chemistry 120. PBworks. [Link]
-
Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales Pharmaceutiques Françaises. [Link]
- No full-text available.
-
Warnke, S., et al. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. [Link]
- No full-text available.
Sources
- 1. Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of fluorine substitution on the molecular conformation of 3'-deoxy-3'-fluoro-5-methyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Hyperconjugation in Organic Chemistry: A Comprehensive Guide [sudhirnama.in]
- 12. Hyperconjugation - Wikipedia [en.wikipedia.org]
- 13. Hyperconjugation [chemeurope.com]
- 14. Gauche effect - Wikipedia [en.wikipedia.org]
- 15. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans: fluorine-Perlin-like vs. Perlin effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2-[4-(2-Fluoroethoxy)phenyl]ethylamine proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
As a Senior Application Scientist, I frequently oversee the integration of novel fluorinated building blocks into drug discovery and radiochemistry workflows. 2-[4-(2-Fluoroethoxy)phenyl]ethylamine (CAS: 1541416-59-4) is a highly valuable intermediate, but its dual chemical nature—a basic primary amine coupled with a fluorinated ether—presents strict operational and disposal challenges.
This guide provides a self-validating system for the safe handling, neutralization, and disposal of this compound. By understanding the mechanistic causality behind these procedures, laboratories can prevent the release of toxic byproducts (such as hydrogen fluoride gas) and ensure compliance with environmental regulations.
Part 1: Chemical Profile and Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The primary amine group imparts basicity and corrosivity, while the fluoroethoxy group dictates the thermal degradation pathway.
Table 1: Chemical Properties and Hazard Profile
| Property / Hazard | Details | Operational Implication |
| Chemical Identity | 2-[4-(2-Fluoroethoxy)phenyl]ethylamine | Target compound for disposal tracking. |
| CAS Number | 1541416-59-4 | Required for EPA waste manifesting. |
| Corrosivity | Primary amine (pH ~11-12 in solution)[1] | Causes severe tissue damage; requires neutralization prior to aqueous disposal[1]. |
| Thermal Degradation | Forms Hydrogen Fluoride (HF) gas[2][3] | Critical: Must be segregated into halogenated waste to prevent HF release during standard incineration[2]. |
| Ecotoxicity | Harmful to aquatic environments[1] | Do not empty into drains; requires complete capture and licensed destruction[1]. |
Part 2: Operational Handling and Spill Response
Causality: Phenethylamines are readily absorbed through the skin and can act as central nervous system stimulants. Furthermore, their basic nature causes immediate irritation to mucous membranes, as outlined in [1].
Protocol 1: Chemical Spill Containment
-
Evacuate and Ventilate: Immediately remove personnel from the immediate area and ensure the chemical fume hood or local exhaust ventilation is operating at maximum capacity.
-
Don Appropriate PPE: Equip chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Standard latex offers insufficient protection against basic amines[1][4].
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as amines can react exothermically[3][4].
-
Neutralization (If Aqueous): If the spill is an aqueous solution, carefully apply a dilute acidic neutralizing agent (e.g., 5% citric acid or sodium bisulfate) until the pH is between 6 and 8. Causality: Neutralizing the free base converts it into a non-volatile salt, immediately eliminating inhalation hazards.
-
Collection: Sweep the absorbed material using spark-proof tools and place it into a chemically resistant, sealable container[3]. Proceed to Protocol 2 for disposal.
Part 3: Proper Disposal Procedures (The Core Directive)
Causality: The most critical error in disposing of fluorinated organics is mixing them with standard non-halogenated waste. Non-halogenated waste is often repurposed as fuel or incinerated at lower temperatures. Combusting fluorinated compounds under these conditions rapidly generates highly toxic and corrosive hydrogen fluoride (HF) gas, as detailed in [2]. Therefore, high-temperature incineration (>1000°C) with specialized calcium-based scrubbers is required to mineralize the fluorine into inert calcium fluoride (CaF2) per[5].
Protocol 2: Laboratory Waste Segregation and Disposal
-
Phase Separation: Determine if the waste is an organic solvent mixture or an aqueous solution.
-
Aqueous Waste Treatment (Self-Validating Step):
-
Measure the initial pH of the aqueous waste containing the amine.
-
Slowly add 1M HCl or Citric Acid while stirring until the pH reaches 6.0 - 8.0.
-
Validation: Verify the pH with fresh indicator strips. A neutral pH visually confirms the amine is fully protonated, preventing volatile free-base emissions and container pressurization.
-
-
Halogenated Segregation (Crucial Step):
-
Labeling and Compliance:
-
Licensed Disposal:
Part 4: Waste Segregation Workflow
The following diagram illustrates the logical pathway for disposing of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine, emphasizing the critical divergence between halogenated and non-halogenated streams to prevent HF gas generation.
Operational workflow for the segregation and thermal destruction of fluorinated amine waste.
References
-
Chemical Waste Containers for Chemical Waste Disposal Source: RiskAssess URL:[Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Source: Environmental Protection Agency (EPA) URL:[Link]
-
40 CFR 261.3 - Definition of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. epa.gov [epa.gov]
- 6. aksci.com [aksci.com]
- 7. ewg.org [ewg.org]
In-Depth Technical Guide: Personal Protective Equipment and Handling Protocols for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine
As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a rigorous, self-validating system driven by molecular causality. Handling 2-[4-(2-Fluoroethoxy)phenyl]ethylamine requires a deep understanding of its physicochemical properties to ensure operational safety and scientific integrity. This guide provides the mechanistic rationale, operational workflows, and emergency protocols necessary for drug development professionals and researchers handling this compound.
Mechanistic Hazard Profiling (The "Why" Behind the Safety)
To design an effective safety protocol, we must first deconstruct the molecule's hazard profile. 2-[4-(2-Fluoroethoxy)phenyl]ethylamine is a fluorinated phenethylamine derivative, and its risks are dictated by three core structural features:
-
Primary Amine Basicity: The terminal amine group is highly nucleophilic and basic. It is intrinsically corrosive to living tissue, capable of causing severe skin burns and irreversible eye damage (Hazard Codes H314, H290)[1]. Furthermore, it readily absorbs ambient CO₂ to form carbamates, and its vapors are severe respiratory irritants.
-
Phenethylamine Pharmacophore: The phenethylamine core is a potent structural motif known for central nervous system (CNS) and cardiovascular activity. Systemic exposure—whether via inhalation, dermal absorption, or ingestion—is highly toxic (Hazard Code H301).
-
Fluoroethoxy Lipophilicity: The addition of the terminal fluorine atom on the ethoxy group significantly enhances the molecule's lipophilicity compared to unfluorinated analogs[2]. This is the most critical safety variable: enhanced lipophilicity accelerates the permeation rate through standard laboratory gloves (like thin nitrile or latex), carrying the corrosive amine directly into the dermal layer.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated, lipophilic amines. The following matrix outlines the mandatory equipment, grounded in OSHA and NIOSH standards, summarizing the quantitative and qualitative data for safe handling[3][4].
| PPE Category | Required Specification | Mechanistic Rationale | Replacement / Validation Threshold |
| Hand Protection | Heavy-duty Butyl Rubber or Neoprene gloves (≥ 0.4 mm thickness). | Standard nitrile degrades rapidly upon contact with basic, lipophilic amines. Butyl rubber provides superior chemical resistance to permeation. | Replace immediately upon contamination. Perform pneumatic inflation test before every use. |
| Eye/Face Protection | ANSI Z87.1+ Chemical splash goggles AND a full-face shield. | Amines cause rapid, irreversible corneal damage[1]. The face shield protects against micro-splashes during pressurization or transfer. | Inspect for micro-cracks daily. Replace if visibility is compromised. |
| Respiratory | NIOSH-approved half-mask respirator with Type K (Ammonia/Methylamine) or ABEK cartridges[1]. | Phenethylamines have a high vapor density (approx. 4.18 vs air) and pool in low-lying areas. | Replace cartridges every 4 hours of active exposure, or immediately if odor is detected[5]. |
| Body Protection | Flame-resistant (FR) lab coat with a polyethylene-coated chemical splash apron. | Prevents capillary action of liquid spills through woven fabrics to the skin[3]. | Discard apron if splashed; do not attempt to wash and reuse contaminated aprons. |
Operational Workflows & Experimental Protocols
Trustworthy science requires self-validating systems. Every step in the handling process must include a verification check to ensure the protocol is actively protecting the operator.
Figure 1: Standard operating procedure workflow for handling 2-[4-(2-Fluoroethoxy)phenyl]ethylamine.
Step-by-Step Dispensing and Handling Procedure
-
System Verification (Self-Validation): Before opening the chemical, verify the fume hood face velocity is between 80–120 feet per minute (fpm) using a calibrated velometer. Do not rely solely on the hood's digital monitor.
-
Glove Integrity Check: Perform a pneumatic inflation test on the butyl rubber gloves. Submerge them in water while inflated to check for micro-punctures (bubbles) before donning.
-
Inert Atmosphere Transfer: Because primary amines absorb atmospheric CO₂ to form carbamate salts, purge the reaction vessel and the source bottle with Argon or Nitrogen prior to transfer. This preserves chemical integrity and prevents pressure buildup.
-
Gravimetric Dispensing: Weigh the compound using a closed-system analytical balance. If weighing inside the fume hood, use anti-static weigh boats to prevent the aerosolization of any solid particulates or micro-droplets.
-
Active Decontamination: Wipe down all spatulas, balances, and hood surfaces with a 5% citric acid solution to neutralize residual amine, followed by a distilled water rinse.
-
Validation of Cleanliness: Validate the decontamination by swabbing the work area with pH indicator paper. The area is only considered safe when the swab reads a neutral pH (6–7).
Spill Response and Decontamination Logic
Amine spills require immediate, calculated action. Because amines are volatile and highly basic, using strong mineral acids (like HCl) to neutralize them will cause violent exothermic boiling, aerosolizing the toxic compound into the breathing zone.
Figure 2: Decision matrix and response logic for primary amine chemical spills.
Step-by-Step Spill Protocol
-
Assessment & Evacuation: If the spill exceeds 50 mL, or occurs outside of a ventilated fume hood, evacuate the laboratory immediately, close the doors, and consult the institutional Hazmat team[3].
-
Perimeter Containment: For manageable spills inside the hood, surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do NOT use sawdust or paper towels , as concentrated amines can react exothermically with organic matter.
-
Chemical Neutralization: Slowly apply a weak acid solution (e.g., 5–10% citric acid or dilute acetic acid) working from the perimeter inwards. This mechanistic step converts the volatile, lipophilic freebase amine into a stable, water-soluble, and non-volatile citrate/acetate salt.
-
pH Verification: Test the neutralized slurry with pH paper. Proceed to physical cleanup only when the pH is ≤ 7.
-
Disposal: Scoop the neutralized matrix using a non-sparking polyethylene dustpan into a chemically resistant, high-density polyethylene (HDPE) corrosive waste container. Label as "Hazardous Waste - Neutralized Fluorinated Amine."
References
- Source: Sigma-Aldrich (MilliporeSigma)
- Source: National Institutes of Health (NIH)
- Title: SAFETY DATA SHEET - Fisher Scientific (AMINES, LIQUID, CORROSIVE, N.O.S.)
- Title: OSHA Technical Manual (OTM)
- Title: 3M Respirator Selection Guide Source: 3M Personal Safety Division URL
- Title: Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry - ACS Publications URL
- Source: Med.Navy.
- Title: OSHA Respirator Requirements for Selected Chemicals Source: NIOSH - CDC URL
- Title: SAFETY DATA SHEET - MilliporeSigma Source: Sigma-Aldrich URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
